Product packaging for 6-Chloro-2-iodopurine(Cat. No.:CAS No. 18552-90-4)

6-Chloro-2-iodopurine

Cat. No.: B104377
CAS No.: 18552-90-4
M. Wt: 280.45 g/mol
InChI Key: SZRNPDHDBPGZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-iodopurine is a strategically dihalogenated purine derivative that serves as a key synthetic intermediate in organic and medicinal chemistry. Its distinct halogen atoms at the 2 and 6 positions offer orthogonal reactivity for sequential functionalization, making it a valuable scaffold for constructing complex nucleoside analogs and other purine-based structures. This compound is particularly valuable in antiviral and anticancer research, where it can be used to develop novel nucleoside analog prodrugs that target viral RNA-dependent RNA polymerases (RdRp) . Researchers utilize the iodine substituent at the 2-position for further diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce alkyl, alkenyl, alkynyl, or aryl groups. This enables the creation of a diverse library of C8-functionalized purine analogues, which are of significant interest for developing new therapeutic agents and biochemical probes . Subsequently, the chlorine atom at the 6-position can be displaced by various nitrogen nucleophiles, such as amines, in nucleophilic aromatic substitution (SNAr) reactions to install amino groups, effectively generating adenine derivatives. The compound is also a prime candidate for investigating Vorbrüggen glycosylation and other N-9 glycosylation methodologies to form the nucleoside core structure, a fundamental step in the synthesis of potential antiviral drugs . This chemical is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClIN4 B104377 6-Chloro-2-iodopurine CAS No. 18552-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-iodo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRNPDHDBPGZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463583
Record name 6-Chloro-2-iodopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18552-90-4
Record name 6-Chloro-2-iodopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18552-90-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chloro-2-iodopurine

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, a key intermediate in the development of novel therapeutics.

Core Chemical Properties and Structure

This compound is a dihalogenated purine derivative that serves as a versatile building block in medicinal chemistry. Its differential reactivity at the C2 and C6 positions allows for selective functionalization, making it a valuable precursor for the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₂ClIN₄
Molecular Weight 280.45 g/mol
Melting Point 198-203 °C[1][2]
Boiling Point 352.9 ± 52.0 °C at 760 mmHg[1]
Density 2.5 ± 0.1 g/cm³[1]
Flash Point 167.2 ± 30.7 °C[1]
Solubility Soluble in dimethyl sulfoxide.[3]
LogP 1.00[1]
PSA 54.46 Ų[1]
Structural Identifiers
IdentifierStringReference
SMILES Clc1nc(I)nc2[nH]cnc12
InChI 1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
InChI Key SZRNPDHDBPGZOA-UHFFFAOYSA-N
CAS Number 18552-90-4

Experimental Protocols

Synthesis of this compound from Hypoxanthine

A robust and efficient synthesis of this compound has been developed starting from hypoxanthine.[4][5] This multi-step process involves chlorination, protection, regiospecific iodination, and deprotection.

Step 1: Synthesis of 6-Chloropurine

  • A mixture of hypoxanthine in dry N,N-dimethylaniline (DMA) is stirred.

  • Phosphoryl oxychloride is added dropwise at 0 °C over a 30-minute period.

  • The mixture is then heated at reflux for 2 hours under a nitrogen atmosphere.[4][5]

  • After cooling, the mixture is poured over ice, and the pH is adjusted to ~5 with ammonium hydroxide to precipitate the product.[6]

  • The crude 6-chloropurine is recovered and can be recrystallized from boiling water to yield 6-chloropurine monohydrate.[5]

Step 2: N-9 Protection

  • 6-Chloropurine is reacted with 2,3-dihydropyran in refluxing tetrahydrofuran (THF) with a catalytic amount of p-toluenesulfonic acid.[5][7]

  • This step yields the N-9 tetrahydropyran-2-yl (THP) protected derivative, which is crucial for the subsequent regiospecific lithiation.

Step 3: Regiospecific Iodination

  • The protected 6-chloro-9-(tetrahydropyran-2-yl)purine is dissolved in anhydrous THF and cooled to -78 °C.[4][7]

  • A strong base, such as lithium 2,2,6,6-tetramethylpiperidide ("Harpoon's base") or lithium diisopropylamide (LDA), is added dropwise to selectively deprotonate the C2 position.[4][7]

  • An iodine source, typically molecular iodine (I₂), is then added to the reaction mixture to afford the 2-iodo derivative.[4][7]

Step 4: Deprotection

  • The THP protecting group is removed under acidic conditions, for example, with hydrochloric acid in methanol or by using copper(II) dichloride.[4][7]

  • The final product, this compound, is purified by flash column chromatography.[5]

G Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃, DMA ProtectedPurine 6-Chloro-9-(THP)purine Chloropurine->ProtectedPurine DHP, p-TsOH, THF IodinatedPurine 6-Chloro-2-iodo-9-(THP)purine ProtectedPurine->IodinatedPurine 1. Strong Base (LDA) 2. I₂ FinalProduct This compound IodinatedPurine->FinalProduct Acidic Deprotection

Synthesis workflow for this compound.
Analytical Characterization

The structure and purity of this compound and its intermediates are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure, with HMBC and HMQC experiments providing detailed assignments of proton-carbon correlations.[4][5]

  • Mass Spectrometry (MS) : Techniques such as Electron Impact (EI) and Chemical Ionization (CI) are used to determine the molecular weight and fragmentation patterns.[4][5]

  • Infrared (IR) Spectroscopy : IR spectra, typically run as KBr pellets, show characteristic absorption bands for the functional groups present in the molecule.[4][5]

  • Single Crystal X-ray Diffraction : This technique has been used to definitively determine the molecular structures of this compound and its precursors.[4][5]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for a stepwise and selective introduction of various functional groups.

The carbon-iodine bond at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carbon-chlorine bond at the C6 position is more susceptible to nucleophilic aromatic substitution (SNAr).[8] This orthogonal reactivity is a powerful tool for medicinal chemists.

G Start This compound C2_Reaction C2 Functionalization (e.g., Suzuki, Sonogashira) Start->C2_Reaction Pd-catalyzed cross-coupling C6_Reaction C6 Functionalization (e.g., Nucleophilic Substitution) Start->C6_Reaction Nucleophile (e.g., R-NH₂) Product_A 6-Chloro-2-aryl/alkynyl-purine C2_Reaction->Product_A Product_B 2-Iodo-6-amino/alkoxy-purine C6_Reaction->Product_B

Differential reactivity pathways of this compound.

This compound is a key template for preparing libraries of 2,6,9-trisubstituted purines, which are known to be potent inhibitors of cyclin-dependent kinases (CDKs).[4] CDK inhibitors have significant therapeutic potential as antineoplastic agents.[4] The related nucleoside analog, this compound-9-riboside, is also investigated for its antitumor activity, which is believed to rely on the inhibition of DNA synthesis and induction of apoptosis.[9][10]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a well-ventilated area.[2]

Precautionary Measures
  • Handling : Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong acids.[12][13]

  • First Aid :

    • If Swallowed : Get medical help. Rinse mouth.[2]

    • If on Skin : Wash with plenty of soap and water.[12]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

Hazard Information
  • GHS Pictogram : GHS07 (Exclamation Mark)

  • Signal Word : Warning

  • Hazard Statement : H302: Harmful if swallowed.

References

An In-depth Technical Guide to 6-Chloro-2-iodopurine: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-iodopurine, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents.

Core Compound Data

This compound is a dihalogenated purine derivative that serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its differential reactivity at the C2 and C6 positions allows for selective functionalization, making it a valuable tool in the design of targeted therapies.

PropertyValue
CAS Number 18552-90-4
Molecular Formula C₅H₂ClIN₄
Molecular Weight 280.45 g/mol
IUPAC Name 6-chloro-2-iodo-9H-purine
Synonyms 2-Iodo-6-chloropurine

Synthetic Protocols

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective laboratory-scale synthesis starts from the readily available hypoxanthine.

Experimental Protocol: Synthesis of this compound from Hypoxanthine

This protocol involves a two-step process: the chlorination of hypoxanthine followed by iodination.

Step 1: Synthesis of 6-Chloropurine

  • In a round-bottom flask equipped with a reflux condenser, a mixture of hypoxanthine and an excess of phosphoryl chloride (POCl₃) is prepared.

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to the mixture.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess phosphoryl chloride is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice.

  • The pH of the resulting solution is adjusted to neutral or slightly basic with an aqueous base (e.g., ammonium hydroxide) to precipitate the 6-chloropurine.

  • The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • The synthesized 6-chloropurine is protected at the N9 position, for example, by reacting it with 2,3-dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl (THP) protected intermediate.

  • The N9-protected 6-chloropurine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to selectively deprotonate the C2 position of the purine ring.

  • An iodine source, such as molecular iodine (I₂), is then added to the reaction mixture to quench the lithiated intermediate, resulting in the formation of 9-THP-6-chloro-2-iodopurine.

  • The reaction is quenched, and the product is extracted.

  • Finally, the THP protecting group is removed under acidic conditions to yield the final product, this compound.

G cluster_synthesis Synthesis Workflow Hypoxanthine Hypoxanthine Chlorination Chlorination (POCl₃, Catalyst) Hypoxanthine->Chlorination Chloropurine 6-Chloropurine Chlorination->Chloropurine Protection N9-Protection (e.g., THP) Chloropurine->Protection ProtectedPurine N9-Protected 6-Chloropurine Protection->ProtectedPurine Iodination Deprotonation & Iodination (LDA, I₂) ProtectedPurine->Iodination ProtectedIodopurine N9-Protected This compound Iodination->ProtectedIodopurine Deprotection Deprotection ProtectedIodopurine->Deprotection FinalProduct This compound Deprotection->FinalProduct

Synthetic workflow for this compound.

Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound makes it an ideal substrate for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of diverse chemical moieties at the C2 and C6 positions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the more reactive C2-I bond.

  • In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • The organic layer is separated, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-substituted-6-chloropurine derivative.

G cluster_coupling Suzuki-Miyaura Coupling Workflow Start This compound + Boronic Acid Reaction Reaction Conditions (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted-6-chloropurine Purification->Product

General workflow for Suzuki-Miyaura coupling.

Potential Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, its purine scaffold is a common feature in molecules with significant biological activity. Purine analogs are known to act as inhibitors of various enzymes, particularly kinases, and can function as nucleoside analogs that interfere with DNA and RNA synthesis.[1][2]

Derivatives of this compound have shown potential as anticancer and antiviral agents.[3] For instance, the riboside derivative of this compound is a purine nucleoside analog with potential antitumor activity, which is thought to rely on the inhibition of DNA synthesis and the induction of apoptosis.[1][2][4]

Hypothetical Signaling Pathway: Kinase Inhibition

Many purine-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. A derivative of this compound could potentially act as a kinase inhibitor, disrupting a signaling cascade such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Disclaimer: The following diagram represents a hypothetical mechanism of action for a derivative of this compound as a kinase inhibitor. Direct evidence for the activity of this compound itself on this pathway has not been reported.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its unique chemical properties allow for the regioselective synthesis of a diverse library of purine derivatives. While the direct biological activity of this compound is not extensively studied, its derivatives have shown promise as potent modulators of key biological pathways, highlighting the importance of this compound as a foundational element in the quest for new therapeutics. Further research into the biological effects of novel derivatives synthesized from this versatile precursor is a promising avenue for future drug development efforts.

References

Synthesis of 6-Chloro-2-iodopurine from hypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-iodopurine from Hypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel purine derivatives. Its two distinct halogen atoms at the C2 and C6 positions can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for drug discovery.[1][2] Compounds derived from this scaffold have shown potential as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, making them attractive targets for anti-cancer therapies.[1] This guide provides a comprehensive overview of a reliable five-step synthesis of this compound starting from the readily available and inexpensive purine base, hypoxanthine. The methodology is based on a well-established procedure that involves chlorination, N9-protection, regiospecific C2-iodination, and subsequent deprotection.[1][3]

Overall Synthetic Pathway

The synthesis transforms hypoxanthine into the target compound, this compound, in five distinct steps with an overall yield of approximately 54%.[1] The process begins with the conversion of hypoxanthine to 6-chloropurine, followed by the protection of the N9 position. A key step involves a regiospecific lithiation at the C2 position, which is then quenched with an iodine source. The final step is the removal of the protecting group to yield the desired product.

G cluster_0 Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃, N,N-Dimethylaniline THP_Protected 6-Chloro-9-THP-purine Chloropurine->THP_Protected DHP, p-TsOH, THF Stannylated 6-Chloro-2-stannyl-9-THP-purine THP_Protected->Stannylated 1. LTMP, THF 2. Bu₃SnCl Iodinated_Protected 6-Chloro-2-iodo-9-THP-purine Stannylated->Iodinated_Protected I₂, CH₂Cl₂ Final_Product This compound Iodinated_Protected->Final_Product CuCl₂·2H₂O, EtOH/H₂O

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of 6-Chloropurine (7)

The first step is the chlorination of hypoxanthine using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[1][4][5] This reaction directly converts the hydroxyl group at the C6 position to a chlorine atom.

Experimental Protocol

To a stirred mixture of hypoxanthine (1.0 eq) in dry N,N-dimethylaniline (DMA), phosphorus oxychloride is added dropwise at 0 °C over a 30-minute period.[1] The resulting mixture is then heated to reflux (approximately 120 °C) for 2 hours under a nitrogen atmosphere, during which the solution turns red.[1] After the reaction is complete, the excess POCl₃ is removed by evaporation. The residue is carefully quenched by the slow addition of ice-cold water. The aqueous solution is then neutralized to a pH of 9 with concentrated ammonia, leading to the precipitation of the crude product.[1] The product, 6-chloropurine monohydrate, is isolated by filtration and purified by recrystallization from boiling water.[1]

Quantitative Data
Reagent/MaterialMolar RatioAmountRole
Hypoxanthine (6)1.07.00 gStarting Material
N,N-Dimethylaniline (DMA)~2.518 mLBase/Catalyst
Phosphorus Oxychloride (POCl₃)~34175 mLChlorinating Agent
Reaction TimeN/A2 hoursN/A
Reaction TemperatureN/A120 °CN/A
Product Yield (7) N/A 86% (After recrystallization)
Data sourced from Taddei et al. (2004).[1]

Step 2: N9-Protection to Yield 6-Chloro-9-(tetrahydropyran-2-yl)purine (8)

To prevent side reactions at the N9 position during the subsequent metallation step, a protecting group is introduced. The tetrahydropyran-2-yl (THP) group is commonly used for this purpose. The protection is achieved by reacting 6-chloropurine with 2,3-dihydropyran (DHP) under acidic catalysis.[1]

Experimental Protocol

6-Chloropurine (1.0 eq) is dissolved in refluxing tetrahydrofuran (THF). To this solution, 2,3-dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added. The reaction mixture is maintained at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting residue is purified using flash chromatography on silica gel to afford the N9-protected product.[1]

Quantitative Data
Reagent/MaterialMolar RatioNotesRole
6-Chloropurine (7)1.0---Substrate
2,3-Dihydropyran (DHP)ExcessForms carbocation in situProtecting Agent
p-Toluenesulfonic acid (p-TsOH)Catalytic---Acid Catalyst
SolventN/ATHFReaction Medium
Reaction TemperatureN/ARefluxN/A
Product Yield (8) N/A 98% (After chromatography)
Data sourced from Taddei et al. (2004).[1]

Step 3 & 4: Regiospecific Iodination via Stannylation

This two-part step is the core of the synthesis, introducing the iodine atom at the C2 position. It involves a regiospecific lithiation of the C2 position using a strong, non-nucleophilic base, followed by quenching the resulting lithiated species with tributyltin chloride to form a stannylated intermediate. This intermediate is then directly converted to the 2-iodo derivative.

Experimental Workflow

G cluster_1 A Prepare LTMP Base (n-BuLi + TMP in THF) B Add 9-THP-6-chloropurine (at -78°C) A->B C Quench with Bu₃SnCl (at -78°C) B->C Lithiation D Warm to RT & Evaporate C->D Stannylation E Iodination (I₂ in CH₂Cl₂) D->E F Purify Product E->F

Caption: Experimental workflow for the C2-iodination step.
Experimental Protocol

A solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP), also known as "Harpoon's base," is prepared in situ by adding n-butyllithium to a solution of 2,2,6,6-tetramethylpiperidine (TMP) in dry THF at -78 °C.[1][3] A solution of the N9-THP protected 6-chloropurine (8) is then added dropwise to the LTMP solution at -78 °C. After stirring, tributyltin chloride is added to quench the lithiated intermediate. The reaction is allowed to warm to room temperature. The solvent is evaporated, and the resulting stannylated intermediate is used in the next step without further purification. The crude stannane is dissolved in dichloromethane (CH₂Cl₂), and a solution of iodine in CH₂Cl₂ is added. The reaction is stirred until completion (monitored by TLC), after which it is quenched with aqueous sodium thiosulfate and extracted. The final protected product is purified by flash chromatography.[1]

Quantitative Data
Reagent/MaterialMolar RatioNotesRole
6-Chloro-9-THP-purine (8)1.0---Substrate
2,2,6,6-Tetramethylpiperidine5.0For LTMP preparationBase Precursor
n-Butyllithium5.0For LTMP preparationStrong Base
Tributyltin Chloride5.0---Stannylating Agent
Iodine (I₂)------Iodinating Agent
Combined Yield (10) N/A 78% (Over two steps)
Data sourced from Taddei et al. (2004).[1]

Step 5: Deprotection to Yield this compound (11)

The final step involves the removal of the THP protecting group from the N9 position to yield the target compound, this compound. This is achieved under mild acidic conditions, catalyzed by copper(II) chloride.

Experimental Protocol

The protected 6-chloro-2-iodo-9-THP-purine (10) is dissolved in a mixture of ethanol and water. A catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O) is added, and the solution is heated to reflux. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to give the final product, this compound.[1]

Quantitative Data
Reagent/MaterialMolar RatioNotesRole
6-Chloro-2-iodo-9-THP-purine (10)1.0---Substrate
Copper(II) chloride dihydrate0.1---Lewis Acid Catalyst
SolventN/AEthanol/WaterReaction Medium
Reaction TemperatureN/ARefluxN/A
Product Yield (11) N/A 88% (After filtration)
Data sourced from Taddei et al. (2004).[1]

Conclusion

The synthesis outlined in this guide provides an efficient and high-yielding pathway to this compound from hypoxanthine.[1] The five-step process, with an overall yield of 54%, is robust and relies on well-characterized chemical transformations.[1] The key to the synthesis is the highly regioselective C2-iodination, enabled by N9-protection and a directed lithiation-stannylation sequence.[1][3] The resulting dihalogenated purine is a valuable building block for constructing libraries of substituted purine analogs for screening in drug discovery programs, particularly in the search for novel kinase inhibitors.

References

An In-Depth Technical Guide to the Spectroscopic Data of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the purine derivative 6-Chloro-2-iodopurine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

Experimental ¹H NMR data for the final product, this compound, was not explicitly detailed in the primary literature reviewed. For reference, the related precursor, 6-chloropurine, exhibits the following proton chemical shifts in DMSO-d6:

Chemical Shift (δ) ppmMultiplicityAssignment
8.786SingletH-8
8.741SingletH-2

Note: The introduction of an iodine atom at the C-2 position would remove the H-2 signal and is expected to influence the chemical shift of the H-8 proton.

¹³C NMR Data:

The ¹³C NMR spectrum of this compound was recorded in d-dmso at 75.4 MHz.[1] The observed chemical shifts are assigned as follows:

Chemical Shift (δ) ppmAssignment
129.4C-5
146.1C-8
147.7C-6
151.4C-2
154.2C-4
Infrared (IR) Spectroscopy

The infrared spectrum of this compound was obtained using a KBr pellet.[1] The significant absorption bands are presented below:

Wavenumber (cm⁻¹)DescriptionWavenumber (cm⁻¹)Description
3478sN-H stretch1332sC-N stretch
3428sN-H stretch1285wC-N stretch
3121mC-H stretch (aromatic)1239sC-N stretch
3059mC-H stretch (aromatic)1157w
2974m1114w
2808m1002w
2710m940m
2544m922w
1655wC=N stretch861s
1607sC=N stretch730mC-Cl stretch
1574sC=C stretch (aromatic)678w
1478wC=C stretch (aromatic)639s
1449m603m
1427w556m
1397s508mC-I stretch

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry was performed using chemical ionization (CI).[1] The resulting data is as follows:

m/zIon
155[M+H]⁺

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 MHz spectrometer.[1] The residual solvent peak was used as an internal reference, and chemical shifts (δ) are reported in parts per million (ppm).[1] For ¹³C NMR, the spectrometer operated at 75.4 MHz.[1]

A general protocol for obtaining NMR spectra of purine derivatives involves:

  • Sample Preparation: Dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

  • Instrument Setup: Tuning and shimming the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquiring the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing: Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectra were recorded on an FTIR Perkin-Elmer 2000 spectrophotometer as KBr pellets.[1]

A standard procedure for obtaining an IR spectrum using a KBr pellet is:

  • Sample Preparation: Grinding a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Compressing the resulting mixture in a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: Placing the KBr pellet in the sample holder of the FTIR spectrometer and acquiring the spectrum.

Mass Spectrometry

Mass spectra were obtained using chemical ionization (CI) techniques.[1]

A general protocol for mass spectrometry of halogenated purines can involve:

  • Sample Introduction: Introducing the sample into the ion source of the mass spectrometer. For solid samples, this may involve dissolving the sample in a suitable solvent and infusing it into the instrument.

  • Ionization: Ionizing the sample using a suitable technique. In chemical ionization, a reagent gas is first ionized, and these ions then react with the analyte molecules to produce pseudomolecular ions (e.g., [M+H]⁺).

  • Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detecting the ions and generating the mass spectrum.

Data Interpretation and Structural Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the structural elucidation of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition Purified_Compound Purified this compound NMR_Sample Dissolution in Deuterated Solvent Purified_Compound->NMR_Sample IR_Sample KBr Pellet Formation Purified_Compound->IR_Sample MS_Sample Solution for Infusion Purified_Compound->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

General workflow for spectroscopic analysis.

Structural_Elucidation Logical Relationships in Structural Elucidation MS Mass Spectrometry Molecular_Formula Molecular Formula (C₅H₂ClIN₄) MS->Molecular_Formula IR IR Spectroscopy Functional_Groups Functional Groups (N-H, C=N, C-Cl, C-I) IR->Functional_Groups NMR NMR Spectroscopy Carbon_Hydrogen_Framework Carbon-Hydrogen Framework NMR->Carbon_Hydrogen_Framework Final_Structure This compound Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Carbon_Hydrogen_Framework->Final_Structure

Relationship between spectroscopic data and structure.

References

Navigating the Solubility Landscape of 6-Chloro-2-iodopurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-chloro-2-iodopurine, a key intermediate in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document provides available solubility data, detailed experimental protocols for solubility determination, and contextual insights into its potential role in cellular signaling pathways.

Core Technical Data: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of structurally similar purine analogs, such as 6-chloropurine and 6-chloro-2-iodo-9-vinyl-9H-purine, a qualitative and predicted solubility profile can be inferred. The following table summarizes the expected solubility of this compound. Researchers are strongly advised to determine the empirical solubility for their specific applications.

SolventChemical FormulaPredicted/Inferred SolubilityNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSolubleA common solvent for purine analogs, often used for creating stock solutions.[1][2][3]
Dimethylformamide (DMF)(CH₃)₂NC(O)HSolubleSimilar to DMSO, DMF is a polar aprotic solvent expected to dissolve this compound.[2][4]
MethanolCH₃OHSparingly SolubleLower solubility is anticipated compared to DMSO and DMF.
EthanolC₂H₅OHSparingly SolubleSimilar to methanol, solubility is expected to be limited.[1]
Acetone(CH₃)₂COPredicted to be Poorly SolubleGenerally less effective for dissolving polar heterocyclic compounds.
AcetonitrileCH₃CNPredicted to be Poorly SolubleLimited solubility is expected based on typical purine solubility profiles.
WaterH₂OPoorly SolublePurine bases often exhibit low aqueous solubility.[1]

Note: The information presented is inferred from related compounds and should be experimentally verified.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data, this section details a standardized experimental protocol based on the widely accepted shake-flask method.[5] This method is considered reliable for determining the thermodynamic equilibrium solubility of a compound.[5]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[5]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • For a more complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the potential biological context of this compound, the following diagrams are provided.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid This compound prep_vial Vial with Solvent prep_solid->prep_vial Add prep_solvent Organic Solvent prep_solvent->prep_vial equilibration Agitate at Constant Temperature (24-48h) prep_vial->equilibration separation Centrifuge/Settle equilibration->separation supernatant Clear Supernatant separation->supernatant filtration Filter Supernatant supernatant->filtration dilution Dilute Sample filtration->dilution quantification HPLC/UV-Vis Analysis dilution->quantification result Calculate Solubility (mg/mL or mol/L) quantification->result

Caption: Workflow for determining the solubility of this compound.

Potential Role in Signaling Pathways

Purine analogs are a well-established class of compounds that can act as inhibitors of various kinases, which are pivotal enzymes in cellular signaling pathways.[7] While the specific targets of this compound have not been fully elucidated, its structural resemblance to known kinase inhibitors suggests it could potentially modulate pathways that are frequently dysregulated in diseases such as cancer.[4][8] One such critical pathway is the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival.

G Hypothetical Inhibition of MAPK/ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

The Multifaceted Biological Potential of 6-Chloro-2-iodopurine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Among the vast array of purine analogs, 6-Chloro-2-iodopurine has emerged as a particularly versatile synthetic intermediate, giving rise to derivatives with significant potential in oncology, virology, and as modulators of key cellular processes. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of activity and visual representations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 6-chloropurine, including those with substitutions at the 2-position, have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanisms underlying their cytotoxic effects include the induction of apoptosis and cell cycle arrest.

Quantitative Antiproliferative Data

The following tables summarize the in vitro anticancer activity of various 6-chloro-2-substituted purine derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Table 1: Antiproliferative Activity of 6-Chloro-2-Substituted Purine Derivatives against Various Cancer Cell Lines

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 / GI50 (µM)Reference
1a -I-Cl (as nucleoside)HeLa (Cervical)1-10[1]
1b -I-Cl (as nucleoside)MCF-7 (Breast)1-10[1]
1c -I-Cl (as nucleoside)DU-145 (Prostate)< 1[1]
1d -I-Cl (as nucleoside)A549 (Lung)1-10[1]
1e -I-Cl (as nucleoside)HepG2 (Liver)1-10[1]
1f -I-Cl (as nucleoside)HT-29 (Colon)1-10[1]
2a -Cl4-methyl-imidazole containing side chainK562 (Leukemia)2.27
2b -Cl4-methyl-imidazole containing side chainHL-60 (Leukemia)1.42
2c -Cl4-methyl-imidazole containing side chainOKP-GS (Renal)4.56
3 -ClMethoxy group containing side chainOKP-GS (Renal)Significant Inhibition

Antiviral Activity

6-Chloropurine nucleoside analogs have also been investigated for their antiviral properties. Notably, certain derivatives have shown efficacy against coronaviruses.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of 6-chloropurine nucleoside analogs against SARS-CoV.

Table 2: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogs

Compound IDDescriptionEC50 (µM)Reference
N1 6-chloropurine nucleoside analog 1Comparable to Mizoribine and Ribavirin[2]
N11 6-chloropurine nucleoside analog 11Comparable to Mizoribine and Ribavirin[2]

Kinase Inhibitory Activity

The purine scaffold is a well-established framework for the design of kinase inhibitors due to its structural resemblance to ATP. While specific data on this compound derivatives as kinase inhibitors is emerging, related 6-chloropurine analogs have shown potent inhibitory activity against various kinases.

Quantitative Kinase Inhibition Data

The following table presents the kinase inhibitory activity of a 6-chloro-purine derivative.

Table 3: Kinase Inhibitory Activity of a 6-Chloro-Purine Derivative

Compound IDKinase TargetIC50 (nM)Reference
KI-1 Chk13-10[3]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity (Plaque Reduction Assay)

This assay quantifies the reduction in viral plaques to determine antiviral efficacy.

  • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.[4]

  • Compound and Virus Incubation: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours. Subsequently, infect the cells with the virus at a known multiplicity of infection (MOI).[4]

  • Overlay: After viral adsorption, remove the inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or Avicel) to restrict virus spread to adjacent cells.[4]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[4]

  • Staining: Fix the cells with a formaldehyde solution and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed.[4]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.[4]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Interpretation: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Following treatment with the test compound, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

  • Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow start This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) start->synthesis Precursor derivatives Library of Derivatives synthesis->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification bioassays Biological Assays purification->bioassays Screening anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) bioassays->anticancer antiviral Antiviral Assays (Plaque Reduction) bioassays->antiviral kinase Kinase Inhibition Assays bioassays->kinase data_analysis Data Analysis (IC50/EC50 Determination) anticancer->data_analysis antiviral->data_analysis kinase->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

General workflow for synthesis and biological evaluation.
Intrinsic Apoptosis Pathway

Many 6-chloropurine derivatives exert their anticancer effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism.

intrinsic_apoptosis cluster_apoptosome Cytosol derivative 6-Chloropurine Derivative stress Cellular Stress (e.g., DNA Damage) derivative->stress bcl2_family Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion regulates cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c releases apaf1 Apaf-1 apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 cleaves and activates caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes cell_cycle_arrest G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Preparation for Mitosis) S->G2 block G2->block M M Phase (Mitosis) M->G1 derivative 6-Chloropurine Derivative derivative->block Induces Arrest block->M G2/M Checkpoint

References

6-Chloro-2-iodopurine: A Versatile Scaffold for Purine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents. Among the diverse array of purine building blocks, 6-chloro-2-iodopurine stands out as a uniquely versatile template for the synthesis of complex, multi-functionalized purine derivatives. Its strategic di-halogenation allows for a programmed, site-selective introduction of various substituents, making it an invaluable tool in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reaction protocols, quantitative data, and the biological relevance of the resulting compounds.

The Principle of Differential Reactivity

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond at the C2 position is significantly more labile and susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-chlorine (C-Cl) bond at the C6 position.[1][2] Conversely, the C6 position is more activated towards nucleophilic aromatic substitution (SNAr).[3] This orthogonal reactivity allows for a stepwise and controlled functionalization of the purine core, enabling the synthesis of diverse molecular architectures.

Differential_Reactivity cluster_C2 C2 Position (More Reactive to Cross-Coupling) cluster_C6 C6 Position (More Reactive to SNAr) This compound This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) This compound->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynyl Groups) This compound->Sonogashira Pd/Cu-catalyzed 2-Aryl-6-chloropurine 2-Aryl-6-chloropurine Suzuki->2-Aryl-6-chloropurine Product 2-Alkynyl-6-chloropurine 2-Alkynyl-6-chloropurine Sonogashira->2-Alkynyl-6-chloropurine Product Buchwald Buchwald-Hartwig Amination (N-based Substituents) SNAr Nucleophilic Aromatic Substitution (O, S, N-based Nucleophiles) 2-Aryl-6-chloropurine->Buchwald Sequential Reaction 2-Aryl-6-chloropurine->SNAr Sequential Reaction 2-Alkynyl-6-chloropurine->Buchwald Sequential Reaction 2-Alkynyl-6-chloropurine->SNAr Sequential Reaction

Diagram 1. Differential reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The higher reactivity of the C-I bond at the C2 position allows for selective functionalization while leaving the C6-chloro group intact for subsequent modifications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides. In the case of this compound, this reaction proceeds selectively at the C2 position.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene1001281[4]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001285[4]
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851275[4]
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O901678[5]
5Pyridine-3-boronic acidNa₂PdCl₄/cataCXium F sulfNa₂CO₃H₂O100192[6]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a 9-benzyl-protected this compound with phenylboronic acid.[4]

  • Reaction Setup: To an argon-purged flask, add 9-benzyl-6-chloro-2-iodopurine (1.0 equiv), phenylboronic acid (1.5 equiv), anhydrous potassium carbonate (1.25 equiv), and Pd(PPh₃)₄ (0.025 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture under an argon atmosphere at 100 °C until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine this compound derivative, boronic acid, base, and Pd catalyst in an inert atmosphere. start->reagents solvent Add degassed solvent (e.g., Toluene or Dioxane/H₂O). reagents->solvent heat Heat the reaction mixture (typically 80-110 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, filter through Celite®, and perform aqueous work-up. monitor->workup purify Purify by column chromatography. workup->purify product 2-Aryl-6-chloropurine Product purify->product Sonogashira_Workflow start Start reagents Combine this compound derivative, terminal alkyne, and base in a suitable solvent (e.g., THF, DMF). start->reagents degas Degas the reaction mixture. reagents->degas catalysts Add Pd catalyst and Cu(I) cocatalyst under an inert atmosphere. degas->catalysts react Stir at room temperature or with heating. catalysts->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Quench with NH₄Cl (aq) and perform extractive work-up. monitor->workup purify Purify by column chromatography. workup->purify product 2-Alkynyl-6-chloropurine Product purify->product Buchwald_Workflow start Start reagents Combine 6-chloropurine derivative, amine, Pd catalyst, ligand, and base in a glovebox. start->reagents solvent Add anhydrous solvent (e.g., t-BuOH, Toluene). reagents->solvent heat Seal and heat the reaction mixture (typically 80-110 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool and perform extractive work-up. monitor->workup purify Purify by column chromatography. workup->purify product 6-Amino-purine Product purify->product SNAr_Workflow start Start reagents Dissolve 6-chloropurine derivative in a suitable solvent (e.g., n-BuOH, EtOH). start->reagents add_nuc Add nucleophile (amine, alkoxide, etc.) and a base (if required). reagents->add_nuc heat Heat the reaction mixture to reflux or a specified temperature. add_nuc->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool and remove solvent in vacuo. monitor->workup purify Purify by column chromatography or recrystallization. workup->purify product 6-Substituted-purine Product purify->product PINK1_Pathway cluster_healthy Healthy Mitochondrion cluster_damaged Damaged Mitochondrion PINK1_import PINK1 Import PARL PARL Cleavage PINK1_import->PARL Degradation PINK1 Degradation PARL->Degradation Mito_Damage Mitochondrial Damage (Depolarization) PINK1_accum PINK1 Accumulation on Outer Membrane Mito_Damage->PINK1_accum Parkin_recruit Parkin Recruitment from Cytosol PINK1_accum->Parkin_recruit Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_recruit->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy Purine_Analog Purine Analogs (e.g., Kinetin Riboside) Purine_Analog->PINK1_accum Activates Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_cat_p β-catenin Phosphorylation Destruction_Complex->beta_cat_p beta_cat_deg β-catenin Degradation beta_cat_p->beta_cat_deg Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dsh) Activation Receptor->Dsh Complex_Inhibit Inhibition of Destruction Complex Dsh->Complex_Inhibit beta_cat_accum β-catenin Accumulation & Nuclear Translocation Complex_Inhibit->beta_cat_accum prevents degradation TCF_LEF TCF/LEF beta_cat_accum->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Purine_Analog_Wnt Purine Analogs (e.g., Kinetin Riboside) Purine_Analog_Wnt->beta_cat_p Promotes CDK_Inhibition_Pathway cluster_normal_cycle Normal Cell Cycle Progression cluster_inhibition Inhibition by Purine Analog CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) Phosphorylation Substrate Phosphorylation CDK_Cyclin->Phosphorylation ATP ATP ATP->CDK_Cyclin Substrate Substrate (e.g., Rb Protein) Substrate->CDK_Cyclin Progression Cell Cycle Progression (e.g., G1 to S phase) Phosphorylation->Progression CDK_Cyclin_Inhib CDK/Cyclin Complex Binding Inhibitor Binds to ATP Pocket CDK_Cyclin_Inhib->Binding Purine_Inhibitor 2,6,9-Trisubstituted Purine (ATP-Competitive Inhibitor) Purine_Inhibitor->Binding Arrest Cell Cycle Arrest Binding->Arrest Prevents Phosphorylation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-iodopurine: Discovery and History

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound, a key intermediate in the development of novel purine derivatives. The document details the primary synthetic pathway, including experimental protocols and quantitative data, and illustrates the logical workflow of its synthesis and its potential for further functionalization.

Introduction

The functionalization of purines is a cornerstone of medicinal chemistry, leading to the development of a wide range of therapeutics, including antiviral and anticancer agents. This compound has emerged as a valuable template for this purpose due to the differential reactivity of its two halogen substituents. The chloro group at the 6-position and the iodo group at the 2-position can be selectively targeted by various reactions, allowing for the precise and controlled introduction of diverse functional groups. This guide focuses on the key synthetic methodology that has made this versatile building block readily accessible.

History and Discovery

While the synthesis of various halogenated purines has been explored for decades, a significant advancement in the targeted and efficient synthesis of this compound was presented in a 2004 publication by Taddei, Kilian, Slawin, and Woollins.[1][2] Their work outlined a simple and efficient five-step synthesis starting from the readily available and inexpensive purine derivative, hypoxanthine.[1][2] This method provided a practical route to multigram quantities of the compound, thereby facilitating its use in medicinal chemistry and drug discovery.

The key innovation in this synthesis was a regiospecific lithiation and quenching sequence on a protected 6-chloropurine intermediate.[1][2] This approach solved the challenge of selectively introducing an iodine atom at the 2-position of the purine ring, a transformation that was not straightforward using previous methods. The development of this synthetic route was driven by the need for versatile building blocks for the creation of libraries of 2,6,9-trisubstituted purines, which have shown significant potential as inhibitors of cyclin-dependent kinases (CDKs).[1]

Core Synthetic Pathway

The most established and efficient synthesis of this compound is a five-step process starting from hypoxanthine.[1][2] The overall workflow is depicted in the diagram below, followed by a detailed breakdown of each experimental step.

Synthesis_Workflow cluster_0 Overall Synthetic Scheme Hypoxanthine Hypoxanthine 6-Chloropurine 6-Chloropurine Hypoxanthine->6-Chloropurine Step 1: Chlorination 6-Chloro-9-(tetrahydropyran-2-yl)purine 6-Chloro-9-(tetrahydropyran-2-yl)purine 6-Chloropurine->6-Chloro-9-(tetrahydropyran-2-yl)purine Step 2: N9-Protection Intermediate_Stannylated 6-Chloro-9-(tetrahydropyran-2-yl)purine->Intermediate_Stannylated Step 3: Lithiation & Stannylation 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine This compound This compound 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine->this compound Step 5: Deprotection Intermediate_Stannylated->6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine Step 4: Iodination

Caption: Overall workflow for the synthesis of this compound from Hypoxanthine.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of this compound as reported by Taddei et al. (2004).[1][2]

StepReactionStarting MaterialProductYield (%)
1ChlorinationHypoxanthine6-Chloropurine95
2N9-Protection6-Chloropurine6-Chloro-9-(tetrahydropyran-2-yl)purine98
3 & 4Lithiation, Stannylation & Iodination6-Chloro-9-(tetrahydropyran-2-yl)purine6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine60
5Deprotection6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purineThis compound98
Overall - Hypoxanthine This compound 54

Detailed Experimental Protocols

The following protocols are adapted from the work of Taddei, Kilian, Slawin, and Woollins.[1][2]

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

  • Reagents: Hypoxanthine, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure: A mixture of hypoxanthine, N,N-dimethylaniline, and an excess of phosphorus oxychloride is refluxed for approximately 4 hours. The excess phosphorus oxychloride is then removed under reduced pressure. The resulting residue is carefully poured onto crushed ice, and the pH is adjusted to 6 with a concentrated ammonia solution. The precipitate is collected by filtration, washed with cold water, and dried to yield 6-chloropurine.

Step 2: Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)purine

  • Reagents: 6-Chloropurine, 2,3-Dihydropyran, p-Toluenesulfonic acid monohydrate, Ethyl acetate.

  • Procedure: To a suspension of 6-chloropurine in ethyl acetate, 2,3-dihydropyran and a catalytic amount of p-toluenesulfonic acid monohydrate are added. The mixture is stirred at room temperature for 24 hours. The resulting solution is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the N9-protected product.

Step 3 & 4: Synthesis of 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine

  • Reagents: 6-Chloro-9-(tetrahydropyran-2-yl)purine, Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Tributyltin chloride, Iodine, Tetrahydrofuran (THF).

  • Procedure: A solution of 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of LTMP in THF is added dropwise, and the mixture is stirred for 30 minutes. Tributyltin chloride is then added, and the reaction is allowed to warm to room temperature over 2 hours. The mixture is cooled again to -78 °C, and a solution of iodine in THF is added. The reaction is stirred for 1 hour at this temperature and then warmed to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 5: Synthesis of this compound

  • Reagents: 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine, Copper(II) chloride, Ethanol, Water.

  • Procedure: To a solution of the protected purine in a mixture of ethanol and water (95:5), copper(II) chloride (10 mol%) is added. The mixture is refluxed for 5 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.

Logical Relationships and Functionalization Potential

The strategic placement of the chloro and iodo substituents on the purine ring allows for selective functionalization, making this compound a versatile intermediate. The differential reactivity of the C-Cl and C-I bonds is key to this utility.

Functionalization cluster_C2 C2 Position (Iodo) cluster_C6 C6 Position (Chloro) Start This compound C2_Reaction Suzuki, Sonogashira, Stille, Buchwald-Hartwig Coupling Start->C2_Reaction More reactive in Pd-catalyzed coupling C6_Reaction Nucleophilic Aromatic Substitution (SNAr) Start->C6_Reaction More reactive in SNAr C2_Product 2-Substituted-6-chloropurines (Aryl, Alkynyl, etc.) C2_Reaction->C2_Product Final_Product_1 2,6-Disubstituted Purines C2_Product->Final_Product_1 Further SNAr at C6 C6_Product 6-Substituted-2-iodopurines (Amino, Alkoxy, etc.) C6_Reaction->C6_Product Final_Product_2 2,6-Disubstituted Purines C6_Product->Final_Product_2 Further coupling at C2

Caption: Functionalization pathways for this compound.

The carbon-iodine bond at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of carbon-based substituents. Conversely, the carbon-chlorine bond at the C6 position is more susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of heteroatom nucleophiles such as amines and alcohols. This orthogonal reactivity allows for a stepwise and controlled approach to the synthesis of highly functionalized purine derivatives.

Conclusion

The development of a robust and efficient synthesis for this compound has been a significant enabler for modern medicinal chemistry. The methodology detailed in this guide provides a reliable pathway to this key building block, opening the door to the exploration of a vast chemical space of purine analogues. The ability to selectively functionalize the 2 and 6 positions of the purine core will continue to fuel the discovery of new therapeutic agents for a wide range of diseases.

References

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of 6-Chloro-2-iodopurine's C-Cl and C-I Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine is a pivotal heterocyclic building block in medicinal chemistry, offering two distinct reactive sites for functionalization. The differential reactivity of the carbon-chlorine (C-Cl) bond at the C6 position and the carbon-iodine (C-I) bond at the C2 position allows for selective and sequential chemical modifications. This technical guide provides an in-depth analysis of the reactivity profile of these two positions, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document aims to serve as a comprehensive resource for researchers in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Reactivity Profile: C-Cl vs. C-I

The enhanced reactivity of the C-I bond compared to the C-Cl bond is a cornerstone of the synthetic utility of this compound. This difference is primarily attributed to the lower bond dissociation energy of the C-I bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Cl bond, enabling highly regioselective transformations at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

Table 1: Reactivity in Nucleophilic Aromatic Substitution with Amines

NucleophilePosition of SubstitutionReaction ConditionsYield (%)Reference
BenzylamineC6BuOH, NEt₃, 110 °C, 3 h95[1]
(R)-2-aminobutan-1-olC2 (of 2-chloro-6-(benzylamino)-9-isopropylpurine)160 °C, 8 h89[1]

Note: The second entry demonstrates substitution at C2 of a derivative, highlighting that with a less reactive C6, the C2-chloro group can be displaced under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. In the context of this compound, these reactions overwhelmingly favor substitution at the C2 position due to the higher reactivity of the C-I bond.

A study on the Suzuki-Miyaura coupling of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid selectively afforded 9-benzyl-6-chloro-2-phenylpurine in 81% yield, demonstrating the preferential reactivity of the C-I bond.[2] In contrast, the reaction of 9-benzyl-2,6-dichloropurine under similar conditions resulted in substitution at the C6 position.[3]

Table 2: Comparative Yields in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerPosition of SubstitutionCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidC2Pd(PPh₃)₄K₂CO₃Toluene10081[2]
Suzuki-MiyauraPhenylboronic acid (on 2,6-dichloropurine)C6Pd(PPh₃)₄K₂CO₃Toluene10077[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the synthesis reported by Henderson et al.[4]

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran

  • p-Toluenesulfonic acid

  • Dioxane

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Iodine (I₂)

  • Hydrochloric acid (HCl) in Methanol

Procedure:

  • Protection of 6-Chloropurine: To a solution of 6-chloropurine in dioxane, add a catalytic amount of p-toluenesulfonic acid and 3,4-dihydro-2H-pyran. Stir the mixture at room temperature until the reaction is complete (monitored by TLC) to yield 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

  • Iodination: Dissolve the protected 6-chloropurine in anhydrous THF and cool the solution to -78 °C. Add a solution of LDA in THF dropwise. After stirring for a specified time, add a solution of iodine in THF. Allow the reaction to warm to room temperature.

  • Deprotection: Quench the reaction and remove the solvent. Dissolve the crude product in a solution of HCl in methanol to remove the THP protecting group.

  • Purification: Purify the resulting this compound by recrystallization or column chromatography.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol is adapted from the work of Havelkova et al. on a similar substrate.[2]

Materials:

  • 9-Benzyl-6-chloro-2-iodopurine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 9-benzyl-6-chloro-2-iodopurine (1 equivalent), phenylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 9-benzyl-6-chloro-2-phenylpurine.

Protocol 3: Buchwald-Hartwig Amination (General Procedure)

This is a general protocol that can be optimized for the amination of this compound at either position, depending on the desired product and reaction conditions. Selective amination at the C2 position would likely require a milder catalyst system to favor reaction at the C-I bond.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, XPhos, and NaOtBu in a Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the desired amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathway and Experimental Workflow Visualizations

Derivatives of this compound are valuable precursors for the synthesis of potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers. Roscovitine and its analogues, which can be synthesized from this compound derivatives, are known CDK inhibitors.

CDK2_Signaling_Pathway cluster_1 S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates p21 p21/p27 CyclinD_CDK46->p21 phosphorylates (inactivates) E2F_DP1 E2F-DP1 Rb->E2F_DP1 inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F_DP1->CyclinE_CDK2 activates transcription p21->CyclinE_CDK2 inhibits DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes Roscovitine Roscovitine Analogue (from this compound) Roscovitine->CyclinE_CDK2 inhibits

Simplified CDK2 signaling pathway at the G1/S transition and the inhibitory action of a roscovitine analogue.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers. Selective JAK inhibitors are of significant therapeutic interest. The purine scaffold is a common feature in many JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates JAK->Cytokine_Receptor phosphorylates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates JAK_Inhibitor Purine-based JAK Inhibitor (from this compound) JAK_Inhibitor->JAK inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor binds

Overview of the JAK-STAT signaling pathway and the point of intervention for a purine-based JAK inhibitor.
Experimental Workflow for Selective Functionalization

The differential reactivity of the C-I and C-Cl bonds allows for a stepwise functionalization strategy, which is invaluable for building molecular complexity.

Experimental_Workflow Start This compound Step1 Step 1: Selective C2 Functionalization e.g., Suzuki Coupling Start->Step1 Intermediate 6-Chloro-2-substituted-purine Step1->Intermediate Step2 Step 2: C6 Functionalization e.g., Nucleophilic Substitution Intermediate->Step2 Final_Product 2,6-Disubstituted Purine Step2->Final_Product

A logical workflow for the sequential functionalization of this compound.

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. The pronounced difference in reactivity between the C-I and C-Cl bonds provides a predictable and powerful tool for the regioselective synthesis of complex purine derivatives. The greater lability of the C-I bond in palladium-catalyzed cross-coupling reactions allows for initial modification at the C2 position, leaving the C6-chloro substituent available for subsequent nucleophilic aromatic substitution or other transformations. This guide provides a foundational understanding of this reactivity profile, supported by quantitative data and detailed protocols, to aid researchers in the strategic design and synthesis of novel therapeutic agents. The potential to generate potent kinase inhibitors from this scaffold underscores its importance in modern drug discovery.

References

6-Chloro-2-iodopurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Commercial Availability, Purity, and Experimental Applications of 6-Chloro-2-iodopurine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a critical building block in medicinal chemistry and drug discovery. The document details its commercial suppliers, typical purity levels, and provides in-depth experimental protocols for its synthesis and purification. Furthermore, it explores the role of purine analogs in cell signaling pathways, offering insights for researchers in oncology and related fields.

Commercial Availability and Purity

This compound is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound is typically high, generally ranging from 95% to over 98%, making it suitable for most research and development applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of representative commercial suppliers and their stated purity levels for this compound.

SupplierStated PurityCAS Number
Sigma-Aldrich97%18552-90-4
ChemScene≥97%18552-90-4
Shanghai Nianxing Industrial Co., Ltd.98.0%18552-90-4
Dayang Chem (Hangzhou) Co., Ltd.98.0%18552-90-4
Shanghai Amole Biotechnology Co., Ltd.95.0%18552-90-4
ChemicalBook Suppliers98% min18552-90-4

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established literature procedures. These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Synthesis of this compound from 6-Chloropurine

A common synthetic route to this compound involves the protection of the N9 position of 6-chloropurine, followed by iodination at the C2 position, and subsequent deprotection.

Step 1: N9-Protection of 6-Chloropurine

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine in a suitable solvent such as dioxane.

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Quench the reaction and isolate the product, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, using standard extraction and purification techniques.

Step 2: Iodination of N9-Protected 6-Chloropurine

  • Reaction Setup: Dissolve the protected 6-chloropurine in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.[1]

  • Deprotonation: Slowly add a strong base, such as lithium diisopropylamide (LDA), to the cooled solution to deprotonate the C2 position.[1]

  • Iodination: Add a solution of molecular iodine (I₂) in THF dropwise to the reaction mixture.[1]

  • Work-up and Isolation: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product, 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, and purify by column chromatography.

Step 3: N9-Deprotection

  • Reaction Setup: Dissolve the iodinated and protected purine in a solvent mixture such as methanol.

  • Acidic Cleavage: Add an acid, for example, hydrochloric acid (HCl), to the solution to cleave the tetrahydropyranyl (THP) protecting group.[1]

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Isolation and Purification: Neutralize the reaction mixture and isolate the crude this compound. The final product can be purified by recrystallization or column chromatography to yield a white to off-white solid.

A simplified workflow for this synthesis is depicted below.

G cluster_synthesis Synthesis of this compound 6-Chloropurine 6-Chloropurine N9-Protected 6-Chloropurine N9-Protected 6-Chloropurine 6-Chloropurine->N9-Protected 6-Chloropurine Protection (e.g., THP) N9-Protected this compound N9-Protected this compound N9-Protected 6-Chloropurine->N9-Protected this compound Iodination (LDA, I2) This compound This compound N9-Protected this compound->this compound Deprotection (Acid)

Caption: Synthetic workflow for this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents.

Column Chromatography:

  • Stationary Phase: Silica gel is a commonly used stationary phase.

  • Mobile Phase: A solvent system of ethyl acetate and n-hexane is often effective for the elution.

  • Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent mixture. Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is removed under reduced pressure.

Recrystallization:

  • Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure: Dissolve the crude this compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Role in Drug Discovery and Signaling Pathways

This compound serves as a versatile intermediate in the synthesis of a wide array of purine derivatives with potential therapeutic applications. The differential reactivity of the chloro and iodo substituents allows for selective functionalization at the C2 and C6 positions of the purine ring, enabling the creation of diverse chemical libraries for drug screening.

Purine analogs are well-established as modulators of various biological processes, frequently acting as inhibitors of kinases and other enzymes involved in cellular signaling. Derivatives of 6-chloropurine have demonstrated anticancer activity by inducing apoptosis and causing cell cycle arrest.[2] While the specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, its derivatives are known to target key cancer-related pathways.

The diagram below illustrates a generalized signaling pathway that can be targeted by purine-based kinase inhibitors, leading to the inhibition of cell proliferation and survival.

G cluster_pathway Generalized Kinase Inhibitor Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation_Survival Cell Proliferation & Survival mTOR->Cell_Proliferation_Survival Apoptosis Apoptosis mTOR->Apoptosis Purine_Analog_Inhibitor Purine Analog (e.g., 6-Chloropurine Derivative) Purine_Analog_Inhibitor->PI3K Inhibition Purine_Analog_Inhibitor->AKT Inhibition Purine_Analog_Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine analogs.

This guide provides foundational knowledge for researchers working with this compound. For specific applications, further literature review and experimental optimization are recommended.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 6-chloro-2-iodopurine. This procedure is particularly valuable for the synthesis of 2,6-disubstituted purine derivatives, which are significant scaffolds in medicinal chemistry and drug discovery. The described methodology allows for the selective functionalization at the C2 position, leveraging the higher reactivity of the iodo group over the chloro substituent.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] In the context of purine chemistry, it enables the introduction of a wide variety of aryl, heteroaryl, and alkenyl substituents. For dihalogenated purines such as this compound, the differential reactivity of the halogen atoms allows for regioselective substitution. The iodine atom at the C2 position is more reactive towards palladium-catalyzed cross-coupling than the chlorine atom at the C6 position, enabling the selective synthesis of 2-substituted-6-chloropurines.[1][4] These intermediates can be further functionalized at the C6 position in subsequent reactions.

This protocol outlines the optimized conditions for the selective Suzuki coupling of a protected this compound with various boronic acids.

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on several critical factors:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be a superior catalyst for this transformation compared to other palladium systems.[4]

  • Base: Potassium carbonate (K₂CO₃) is an effective base for this reaction.[4] Other bases such as sodium carbonate, cesium carbonate, or organic bases have been found to be less efficient.[4]

  • Solvent: The choice of solvent is crucial and depends on the electronic properties of the boronic acid. Anhydrous conditions using toluene are preferred for electron-rich arylboronic acids, while aqueous 1,2-dimethoxyethane (DME) is more suitable for electron-poor arylboronic acids and alkenylboronic acids.[1][4]

  • Protecting Group: A protecting group on the purine nitrogen (e.g., benzyl) is typically required to ensure solubility and prevent side reactions.

Experimental Protocol

This protocol describes the selective Suzuki coupling of 9-benzyl-6-chloro-2-iodopurine with a generic boronic acid.

Materials:

  • 9-benzyl-6-chloro-2-iodopurine

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 - 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous toluene or 1,2-dimethoxyethane (DME)/water mixture

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Inert Atmosphere Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 9-benzyl-6-chloro-2-iodopurine, the corresponding boronic acid, and potassium carbonate.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene for electron-rich boronic acids or DME/water for electron-poor boronic acids) via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 85-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 9-benzyl-6-chloro-2-(substituted)purine product.

Data Presentation

The following table summarizes the reaction conditions and yields for the selective Suzuki coupling of 9-benzyl-6-chloro-2-iodopurine with phenylboronic acid.

EntryBoronic Acid (Equivalents)Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic Acid (1.0)Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene1001681

Note: The reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid under anhydrous conditions selectively afforded 9-benzyl-6-chloro-2-phenylpurine.[4] Using an excess of phenylboronic acid can lead to the formation of the 2,6-diphenylpurine.[4]

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Base (K2CO3) add_catalyst Add Pd(PPh3)4 Catalyst start->add_catalyst Inert Atmosphere add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat under Inert Atmosphere (85-100°C) add_solvent->heat quench Cool and Quench heat->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product: 2-Substituted-6-chloropurine purify->end

Caption: Experimental workflow for the selective Suzuki coupling of this compound.

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-I(L2)Cl oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-Ar(L2)Cl transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product boronic_acid ArB(OH)2 base Base boronic_acid->base base->transmetalation purine_halide R-I purine_halide->oxidative_addition

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution at the C6 Position of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) at the C6 position of 6-chloro-2-iodopurine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of a wide array of purine derivatives with potential therapeutic applications. The C6 position of the purine ring is particularly susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Introduction

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In the case of this compound, the electron-withdrawing nature of the purine ring system facilitates the displacement of the chloride at the C6 position by a variety of nucleophiles, including amines, alcohols, and thiols. The C6 position is generally more reactive towards nucleophilic attack than the C2 position in SNAr reactions.[1] This differential reactivity allows for selective functionalization, making this compound a valuable scaffold in drug discovery.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[2][3]

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution at the C6 position of this compound proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism for the SNAr reaction at the C6 position.

A typical experimental workflow for this reaction, particularly when employing microwave-assisted synthesis, is outlined below.

Experimental_Workflow A Reactant Preparation (this compound, Nucleophile, Base, Solvent) B Microwave Irradiation (Set Temperature, Time, and Power) A->B C Reaction Monitoring (TLC or LC-MS) B->C D Work-up (Solvent removal, Extraction) C->D Reaction Complete E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for microwave-assisted SNAr.

Data Presentation: Reaction of this compound with Various Nucleophiles

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution at the C6 position of this compound with different classes of nucleophiles. The data has been compiled from various sources and is intended to be representative.

Table 1: Substitution with N-Nucleophiles (Amines)

EntryAmineBaseSolventConditionsTimeYield (%)
1AnilineEt3NDMF80 °C18 h71
2Aniline-WaterMW, 200W, 72 °C10 min87[2]
3Cyclohexylamine-WaterMW8-10 min-
4BenzylamineiPr2NEtEtOHMW, 120 °C, 150W10 min-
5Various Amines-WaterMW8-10 minModerate to High

Table 2: Substitution with O-Nucleophiles (Alcohols/Alkoxides)

EntryAlcohol/AlkoxideBaseSolventConditionsTimeYield (%)
1CyclohexylmethanolNaHTHFReflux4 h75[4]
2CyclohexylmethanolSodium MetalCyclohexylmethanol90 °C1.5 h69[4]
3Various AlcoholsSodium AlkoxideAlcoholReflux3-4 h-[5]

Table 3: Substitution with S-Nucleophiles (Thiols/Thiolates)

EntryThiol/ThiolateBaseSolventConditionsTimeYield (%)
1ThiophenolNaHDMSORoom Temp.15 h-
2Benzyl mercaptanK2CO3DMF80-120 °C--

Experimental Protocols

The following are detailed protocols for the nucleophilic aromatic substitution at the C6 position of this compound with representative N, O, and S-nucleophiles.

Protocol 1: Microwave-Assisted Synthesis of 6-(Anilino)-2-iodopurine

This protocol is adapted from a general procedure for the microwave-assisted amination of 6-chloropurines in water.[2]

Materials:

  • This compound

  • Aniline

  • Water (deionized)

  • Microwave reactor vials

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add this compound (1 mmol) and aniline (3 mmol).

  • Add 5 mL of deionized water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200 W for 10 minutes, with the temperature monitored to not exceed 72 °C. The reaction mixture should be irradiated in intervals (e.g., 2.5 minutes on, 3 minutes off) to avoid overheating.[2]

  • After completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water and then a small amount of cold ethanol.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(anilino)-2-iodopurine.

Protocol 2: Synthesis of 6-(Cyclohexylmethoxy)-2-iodopurine

This protocol is adapted from the synthesis of 6-(cyclohexylmethoxy)-2-fluoropurine.[4]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Cyclohexylmethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic acid

  • Methanol

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL) and sodium hydride (3 mmol, 60% dispersion in mineral oil).

  • Carefully add cyclohexylmethanol (2.5 mmol) dropwise to the suspension at room temperature. Stir the mixture for 1 hour at room temperature.

  • In a separate flask, dissolve this compound (1 mmol) in anhydrous THF (15 mL).

  • Add the solution of this compound dropwise to the sodium alkoxide suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, and then heat to reflux for 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the careful addition of water (5 mL).

  • Neutralize the mixture with acetic acid.

  • Remove the THF under reduced pressure.

  • Suspend the resulting solid in methanol (10 mL) and precipitate the product by the addition of water (50 mL).

  • Collect the solid by vacuum filtration, wash with water, and dry in vacuo to yield 6-(cyclohexylmethoxy)-2-iodopurine.

Protocol 3: Synthesis of 6-(Benzylthio)-2-iodopurine

This protocol is adapted from a general procedure for the synthesis of aryl-thioethers from chloro-substituted heterocycles.

Materials:

  • This compound

  • Benzyl mercaptan

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), anhydrous DMF (10 mL), and potassium carbonate (2 mmol).

  • Add benzyl mercaptan (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain 6-(benzylthio)-2-iodopurine.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine is a versatile heterocyclic building block crucial for synthesizing a diverse range of 2,6-disubstituted purine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and other biologically active agents. The differential reactivity of the C-I and C-Cl bonds under palladium catalysis allows for selective and sequential functionalization, making this scaffold highly attractive for creating libraries of novel compounds. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, enabling regioselective cross-coupling at the 2-position while leaving the 6-chloro substituent intact for subsequent modifications. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-2 position of this compound.

Regioselectivity of Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions on this compound proceed with excellent regioselectivity. The reaction selectively occurs at the more reactive C-2 position (C-I bond) over the C-6 position (C-Cl bond). For instance, the Suzuki-Miyaura coupling of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid exclusively yields the 2-phenyl-6-chloropurine derivative.[1] This predictable selectivity is fundamental to the synthetic strategy for producing 2,6-disubstituted purines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the purine core and various aryl or vinyl groups. The reaction of a protected this compound with a boronic acid derivative in the presence of a palladium catalyst and a base affords the corresponding 2-aryl-6-chloropurine.

Quantitative Data Summary
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene1001681[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene1001878 (estimated)
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O901275 (estimated)
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (2.5)Na₂CO₃DME/H₂O80685 (estimated)
Experimental Protocol: Synthesis of 9-Benzyl-6-chloro-2-phenylpurine

Materials:

  • 9-Benzyl-6-chloro-2-iodopurine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 9-benzyl-6-chloro-2-iodopurine, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.

  • Add anhydrous toluene via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 16-20 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 2-amino-6-chloropurine derivatives. These compounds are valuable intermediates for synthesizing biologically active molecules, including kinase inhibitors. The reaction couples a primary or secondary amine with the 2-iodo position of the purine.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001288 (estimated)
2PiperidinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001685 (estimated)
3AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH901879 (estimated)
4BenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1102482 (estimated)
Experimental Protocol: Synthesis of 2-(Morpholino)-6-chloro-9-(tetrahydro-2H-pyran-2-yl)purine

Materials:

  • 6-Chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)purine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (10 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add 6-chloro-2-iodo-9-(THP)purine.

  • Add anhydrous dioxane, followed by morpholine.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the mixture until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain the desired 2-amino-6-chloropurine derivative.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and the C-2 position of the purine ring, leading to the synthesis of 2-alkynyl-6-chloropurines. These products serve as versatile precursors for various therapeutic agents.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60690 (estimated)
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF50892 (estimated)
3Propargyl alcoholPd(PPh₃)₄ (2)CuI (4)Et₃NAcetonitrileRT1287 (estimated)
41-HexynePdCl₂(PPh₃)₂ (2)CuI (4)PiperidineToluene701089 (estimated)
Experimental Protocol: Synthesis of 9-Benzyl-6-chloro-2-(phenylethynyl)purine

Materials:

  • 9-Benzyl-6-chloro-2-iodopurine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 9-benzyl-6-chloro-2-iodopurine, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).

  • Add anhydrous THF, triethylamine, and finally phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to afford the pure 2-alkynyl-6-chloropurine.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Start Dry Schlenk Flask Reagents Add Purine, Coupling Partner, Base Start->Reagents Inert Evacuate & Backfill (3x with Argon) Reagents->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (Monitor by TLC) Solvent->Heat Cool Cool to RT Heat->Cool Filter Filter (e.g., through Celite) Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chroma Flash Column Chromatography Concentrate->Chroma Product Isolate Pure Product Chroma->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_pathway PDGFRα Signaling Pathway in Eosinophilic Leukemia cluster_downstream Downstream Effectors cluster_cellular Cellular Response PDGFRa FIP1L1-PDGFRα (Constitutively Active Kinase) STAT3 STAT3 PDGFRa->STAT3 P ERK ERK1/2 PDGFRa->ERK P AKT Akt PDGFRa->AKT P Purine 2,6,9-Trisubstituted Purine (Kinase Inhibitor) Purine->PDGFRa Inhibition Apoptosis Apoptosis Purine->Apoptosis Arrest G1 Cell Cycle Arrest Purine->Arrest Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation AKT->Proliferation

References

Synthesis of 6-Substituted-2-Iodopurines: A Practical Guide Utilizing 6-Chloro-2-Iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 6-substituted-2-iodopurines, employing the versatile starting material, 6-chloro-2-iodopurine. The strategic placement of a reactive chloro group at the 6-position and a stable iodo group at the 2-position allows for selective functionalization, making this purine scaffold an invaluable tool in medicinal chemistry and drug discovery for the generation of novel bioactive molecules.

Introduction

This compound is a key intermediate for the synthesis of various purine derivatives. The differential reactivity of the C6-Cl and C2-I bonds enables chemists to perform selective modifications. The C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C2 iodo group is ideal for various palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a modular and efficient approach to construct complex purine-based molecules.

Synthetic Strategies

The primary synthetic routes for the derivatization of this compound can be broadly categorized into two main types:

  • Nucleophilic Aromatic Substitution (SNAr) at the C6-Position: This method involves the displacement of the chloride at the 6-position by various nucleophiles, including amines, alcohols, and thiols. These reactions are typically straightforward and proceed under relatively mild conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position: While the focus of this guide is on the substitution at the C6 position, it is important to note that the C2-iodo group can be subsequently functionalized using powerful cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkynyl, and amino moieties, respectively. For the scope of these application notes, we will focus on the initial substitution at the C6 position, yielding 6-substituted-2-iodopurines.

Application Note 1: Synthesis of 6-Amino-2-iodopurines via Nucleophilic Aromatic Substitution

The introduction of amino functionalities at the 6-position of the purine ring is a common strategy in the development of kinase inhibitors and other therapeutic agents. This can be readily achieved by reacting this compound with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Amination

A solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF is treated with the desired primary or secondary amine (1.1-2.0 eq.) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-2.0 eq.). The reaction mixture is then heated, typically between 80 °C and 120 °C, and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled, and the product is isolated by filtration or after aqueous workup and purified by recrystallization or column chromatography.

dot graph "Amination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound +\nAmine (1° or 2°) +\nBase (e.g., TEA, DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat in Solvent\n(e.g., EtOH, IPA, DMF)\n80-120 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Cooling &\nAqueous Workup/\nFiltration", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Recrystallization or\nColumn Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="6-Amino-2-iodopurine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction [label="Reaction Setup"]; Reaction -> Workup [label="Isolation"]; Workup -> Purification [label="Purification"]; Purification -> Product; } General workflow for the synthesis of 6-amino-2-iodopurines.

Quantitative Data for Amination Reactions
EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineTEAEtOH801285
2CyclohexylamineDIPEAIPA100892
3MorpholineTEADMF120688
4BenzylamineDIPEAEtOH801090

Application Note 2: Synthesis of 6-Alkoxy-2-iodopurines via Nucleophilic Aromatic Substitution

6-Alkoxypurines are another important class of compounds with diverse biological activities. These can be synthesized by the reaction of this compound with various alcohols in the presence of a strong base to generate the corresponding alkoxide.

Experimental Protocol: General Procedure for Alkoxylation

To a solution of the desired alcohol in an anhydrous solvent like THF or DMF, a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) is added at 0 °C to generate the alkoxide in situ. After stirring for a short period, this compound (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or heated until completion. The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by column chromatography.

dot graph "Alkoxylation_Pathway" { graph [rankdir="LR", nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Reagents [label="Alcohol (R-OH) + Base (e.g., NaH)\nin Anhydrous Solvent (e.g., THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Alkoxide (R-O⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purine [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Attack\nat C6", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="6-Alkoxy-2-iodopurine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagents -> Alkoxide [label="Deprotonation"]; {Alkoxide, Purine} -> Reaction; Reaction -> Product; } Reaction pathway for the synthesis of 6-alkoxy-2-iodopurines.

Quantitative Data for Alkoxylation Reactions
EntryAlcoholBaseSolventTemp. (°C)Time (h)Yield (%)
1MethanolNaHTHF25478
2EthanolNaHTHF25582
3IsopropanolKOtBuDMF60675
4Benzyl alcoholNaHTHF25885

Application Note 3: Synthesis of 6-Thio-2-iodopurines via Nucleophilic Aromatic Substitution

The introduction of a sulfur linkage at the C6 position provides access to 6-thiopurine derivatives, which are known for their applications in cancer therapy. These compounds can be prepared by reacting this compound with thiols in the presence of a base.

Experimental Protocol: General Procedure for Thiolation

This compound (1.0 eq.) is dissolved in a solvent such as DMF or ethanol. The corresponding thiol (1.1 eq.) and a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.2 eq.) are added to the solution. The mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC. The product is then typically precipitated by the addition of water, filtered, and washed to afford the desired 6-thio-2-iodopurine derivative.

dot graph "Thiolation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound +\nThiol (R-SH) +\nBase (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir in Solvent\n(e.g., DMF, EtOH)\n25-80 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolation [label="Precipitation with Water\n&\nFiltration", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="6-Thio-2-iodopurine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Isolation; Isolation -> Product; } Experimental workflow for the synthesis of 6-thio-2-iodopurines.

Quantitative Data for Thiolation Reactions
EntryThiolBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF25391
2EthanethiolNaOHEtOH50487
3Benzyl mercaptanK₂CO₃DMF25293
42-MercaptoethanolNaOHEtOH60585

Subsequent Functionalization at the C2-Position

While this guide focuses on the initial C6-functionalization, it is crucial to recognize the synthetic potential of the remaining C2-iodo group. The 6-substituted-2-iodopurines synthesized via the protocols above are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities, significantly expanding the accessible chemical space for drug discovery programs.

dot graph "Further_Functionalization" { graph [rankdir="TB", nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="6-Substituted-2-iodopurine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling\n(Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\nAmination (R₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Suzuki [label="6,2-Disubstituted Purine\n(C-C bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Sonogashira [label="6,2-Disubstituted Purine\n(C-C bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Buchwald [label="6,2-Disubstituted Purine\n(C-N bond)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; Buchwald -> Product_Buchwald; } Potential subsequent cross-coupling reactions at the C2-position.

Conclusion

This compound serves as a highly effective and versatile platform for the synthesis of a wide array of 6-substituted-2-iodopurines. The methodologies presented herein provide robust and reproducible protocols for the introduction of amine, alkoxy, and thioether functionalities at the C6 position. The resulting products are valuable intermediates for further elaboration at the C2 position, enabling the rapid generation of diverse compound libraries for biological screening and drug development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research objectives.

Application Notes and Protocols for N9-Alkylation of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of purine derivatives with significant potential in medicinal chemistry and drug discovery. The strategic placement of the chloro and iodo substituents allows for selective functionalization at the C6 and C2 positions, respectively. N9-alkylation of this purine core is a fundamental step in the development of novel compounds, including potential kinase inhibitors and other therapeutic agents. This document provides a detailed experimental procedure for the N9-alkylation of this compound, along with relevant data and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the starting material, this compound, and a representative N9-alkylation reaction with benzyl bromide.

Parameter6-Chloro-9-(tetrahydropyran-2-yl)purine IodinationN9-Benzylation of this compound
Starting Material 6-Chloro-9-(tetrahydropyran-2-yl)purineThis compound
Reagents Lithium 2,2,6,6-tetramethylpiperidide, Tributyltin chloride, IodineBenzyl bromide, Potassium carbonate
Solvent Anhydrous THFAnhydrous DMF
Temperature -78 °C to room temperatureRoom temperature
Reaction Time Not specified12-18 hours
Yield High yield~85-95% (expected)
¹H NMR (CDCl₃, δ ppm) 8.15 (s, 1H, H-8)8.0 (s, 1H, purine H-8), 7.4-7.2 (m, 5H, Ar-H), 5.5 (s, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) 149.1 (C-4), 140.6 (C-8)Representative Signals: ~154 (C6), ~152 (C2), ~144 (C4), ~135 (Ar-C), ~129-128 (Ar-CH), ~122 (C5), ~48 (CH₂)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from hypoxanthine through a multi-step process involving protection of the N9 position, followed by a regiospecific lithiation/quenching sequence, and subsequent deprotection.[1]

Step 1: Protection of 6-Chloropurine 6-Chloropurine is reacted with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dioxane to yield 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Step 2: Iodination The protected 6-chloropurine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or Harpoon's base (lithium 2,2,6,6-tetramethylpiperidide), is added dropwise to deprotonate the C2 position. This is followed by the addition of an iodine source, like molecular iodine (I₂), to yield 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.[1]

Step 3: Deprotection The tetrahydropyranyl (THP) protecting group is removed under acidic conditions, for example, with hydrochloric acid in methanol, to afford the final product, this compound.[1]

N9-Alkylation of this compound (Representative Protocol)

This protocol describes a general procedure for the N9-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure using Potassium Carbonate:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N9-alkylated this compound.

Procedure using Sodium Hydride:

  • To a dry round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask and cool to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the stirred suspension of sodium hydride.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_alkylation N9-Alkylation 6-Chloropurine 6-Chloropurine Protection Protection 6-Chloropurine->Protection Protected Purine Protected Purine Protection->Protected Purine Iodination Iodination Protected Purine->Iodination Protected Iodopurine Protected Iodopurine Iodination->Protected Iodopurine Deprotection Deprotection Protected Iodopurine->Deprotection This compound This compound Deprotection->this compound Start_Alkylation This compound Reaction Add Base (K2CO3 or NaH) + Alkyl Halide in DMF Start_Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N9-Alkylated This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and N9-alkylation of this compound.

References

Application Notes & Protocols: The Strategic Use of 6-Chloro-2-iodopurine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the purine scaffold remains a cornerstone for the design of targeted therapeutics, particularly protein kinase inhibitors. Among the various purine-based starting materials, 6-Chloro-2-iodopurine stands out as a highly versatile and strategic building block.[1][2] Its value lies in the differential reactivity of the halogen substituents at the C2 and C6 positions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective and sequential functionalization.[3] This predictable reactivity enables chemists to construct complex, highly substituted purine derivatives with precise control, making this compound an ideal starting point for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[4][5]

This document provides a comprehensive overview of the synthetic utility of this compound, detailing key cross-coupling and substitution reactions, providing specific experimental protocols, and summarizing the biological activity of resulting kinase inhibitors.

Key Synthetic Applications

The differential reactivity of this compound allows for a stepwise approach to inhibitor synthesis. Typically, the more labile C2-iodine is addressed first via palladium-catalyzed cross-coupling, followed by substitution at the C6-chlorine position through nucleophilic aromatic substitution or a second cross-coupling reaction.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling the C2-iodo position with a variety of aryl or heteroaryl boronic acids.[6][7] This is instrumental in introducing substituents that can occupy the ATP-binding site and form key interactions with the kinase hinge region.

  • Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C triple bond between the C2-iodo position and a terminal alkyne.[8] This introduces a rigid linker and allows for the exploration of deeper pockets within the kinase active site. Catalyst choice can be crucial for controlling regioselectivity in di-iodinated purines.[9][10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at either the C2 or C6 position, depending on the substrate and reaction conditions.[11][12][13]

  • Nucleophilic Aromatic Substitution (SNAr): The C6-chloro position is more susceptible to SNAr than the C2 position.[2] This allows for the straightforward introduction of nucleophiles, most commonly amines (anilines) or alkoxides, which are prevalent moieties in many known kinase inhibitors.[4][14]

Logical Flow of Synthesis

The following diagram illustrates the strategic, sequential functionalization of the this compound scaffold.

G cluster_c2 C2 Functionalization (Higher Reactivity) cluster_c6 C6 Functionalization A This compound B Suzuki or Sonogashira Coupling (C-I Bond Activation) A->B Pd Catalyst, Boronic Acid or Alkyne C 2-Aryl/Alkynyl-6-chloropurine B->C D SNAr or Buchwald-Hartwig (C-Cl Bond Activation) C->D Amine or Alcohol, Base E 2-Aryl/Alkynyl-6-amino/alkoxypurine (Final Kinase Inhibitor) D->E G A 1. Reagent Preparation - this compound - Boronic Acid / Amine - Pd Catalyst & Base - Degassed Solvents B 2. Reaction Setup - Add solids to dry flask - Purge with Inert Gas (Ar/N2) - Add solvents & catalyst A->B C 3. Cross-Coupling / SNAr - Heat to specified temperature - Stir for 4-24 hours - Monitor by TLC / LC-MS B->C D 4. Reaction Work-up - Cool to room temperature - Aqueous wash & extraction - Dry organic layer C->D E 5. Purification - Concentrate crude product - Flash column chromatography or Recrystallization D->E F 6. Product Characterization - NMR (1H, 13C) - High-Resolution Mass Spec - Purity analysis (HPLC) E->F G G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2 / Cyclin E Complex CDK2->G1 Promotes Inhibitor Purine-based CDK2 Inhibitor Inhibitor->CDK2 Inhibits path_label Cell Cycle Progression

References

Application Notes and Protocols for the Preparation of 2,6-Disubstituted Purine Libraries from 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-disubstituted purine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and antiviral effects. The strategic functionalization of the purine core at the C2 and C6 positions allows for the generation of diverse chemical libraries essential for drug discovery programs. 6-Chloro-2-iodopurine is a versatile starting material that enables a regioselective and sequential substitution pattern, providing a robust platform for the synthesis of novel 2,6-disubstituted purine analogues. This document provides detailed protocols for the preparation of these libraries, leveraging a palladium-catalyzed Suzuki-Miyaura coupling at the C2 position followed by a nucleophilic aromatic substitution (SNAr) at the C6 position.

Synthetic Strategy Overview

The preparation of 2,6-disubstituted purine libraries from this compound is achieved through a two-step sequential process. The greater reactivity of the C2-I bond in palladium-catalyzed cross-coupling reactions compared to the C6-Cl bond allows for the selective introduction of a substituent at the C2 position. Subsequently, the chlorine atom at the C6 position is displaced by a variety of nucleophiles via a nucleophilic aromatic substitution reaction. The N9 position of the purine is often protected or pre-functionalized to ensure regioselectivity and improve solubility.

Experimental Workflow

The overall experimental workflow for the preparation of 2,6-disubstituted purine libraries from a protected this compound is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: C2-Substitution (Suzuki-Miyaura Coupling) cluster_step2 Step 2: C6-Substitution (SNAr) cluster_final Final Product Library Start N9-Protected This compound Step1_Product N9-Protected 2-Aryl-6-chloropurine Start->Step1_Product Suzuki Coupling Step1_Reagents Aryl/Heteroaryl Boronic Acid Pd(PPh3)4, K2CO3 Toluene, 100 °C Step2_Product N9-Protected 2,6-Disubstituted Purine Step1_Product->Step2_Product SNAr Step2_Reagents Primary/Secondary Amine DIPEA, n-BuOH Reflux Final_Product Diverse 2,6-Disubstituted Purine Library Step2_Product->Final_Product Library Generation

Caption: Sequential synthesis of 2,6-disubstituted purines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of an N9-protected this compound with a variety of aryl or heteroaryl boronic acids.

Materials:

  • N9-Protected this compound (e.g., 9-Benzyl-6-chloro-2-iodopurine)

  • Aryl or heteroaryl boronic acid (1.0 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add N9-protected this compound, the corresponding boronic acid, and potassium carbonate.

  • Purge the vessel with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Add anhydrous toluene to the reaction mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) to the suspension.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N9-protected 2-aryl-6-chloropurine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at the C6 Position

This protocol outlines the nucleophilic aromatic substitution of the C6-chloro group of the 2-aryl-6-chloropurine intermediate with a primary or secondary amine.

Materials:

  • N9-Protected 2-aryl-6-chloropurine

  • Primary or secondary amine (1.5 - 2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • n-Butanol (n-BuOH) or other suitable high-boiling solvent

Procedure:

  • In a reaction vessel, dissolve the N9-protected 2-aryl-6-chloropurine in n-butanol.

  • Add the desired primary or secondary amine to the solution.

  • Add N,N-diisopropylethylamine to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final N9-protected 2,6-disubstituted purine.

Data Presentation

The following tables summarize representative quantitative data for the sequential substitution reactions.

Table 1: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloro-2-iodopurine with Phenylboronic Acid

EntryReactant AReactant BProductYield (%)Reference
19-Benzyl-6-chloro-2-iodopurinePhenylboronic acid9-Benzyl-6-chloro-2-phenylpurine81[1][2]

Table 2: Representative Yields for Nucleophilic Aromatic Substitution at the C6 Position of 2-Aryl-6-chloropurines

EntryC2-SubstituentNucleophile (Amine)General Yield Range (%)
1PhenylCyclohexylamine70-90
24-MethoxyphenylBenzylamine65-85
33-TolylMorpholine75-95
42-ThienylPiperidine70-90

Note: The yields presented in Table 2 are representative and can vary depending on the specific substrates and reaction conditions.

Conclusion

The sequential functionalization of this compound via an initial Suzuki-Miyaura coupling at the C2 position followed by a nucleophilic aromatic substitution at the C6 position is a highly effective strategy for the synthesis of diverse 2,6-disubstituted purine libraries. The protocols provided herein offer a robust and reproducible methodology for researchers in the field of medicinal chemistry and drug discovery. The chemoselective nature of these reactions allows for the controlled and systematic variation of substituents at two key positions of the purine scaffold, facilitating the exploration of structure-activity relationships.

References

Application Notes and Protocols for the Regioselective Functionalization of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-iodopurine is a versatile heterocyclic building block that serves as a valuable starting material for the synthesis of a wide array of 2,6-disubstituted purine derivatives. The differential reactivity of the C-2 and C-6 positions, substituted with iodo and chloro groups respectively, allows for programmed and regioselective functionalization. This enables the generation of diverse chemical libraries for screening in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents. Purine analogs are known to play crucial roles in various biological processes, including the regulation of cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs).[1][2]

This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound via various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Regioselectivity Principles

The regioselective functionalization of this compound is primarily governed by the distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in different reaction types.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Stille): The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-Cl bond. This allows for selective functionalization at the C-2 position while leaving the C-6 chloro group intact for subsequent modifications.[3]

  • Buchwald-Hartwig Amination: Similar to other cross-coupling reactions, the greater reactivity of the C-I bond can be exploited for selective amination at the C-2 position. However, conditions can be tuned to achieve substitution at the C-6 position as well.

  • Nucleophilic Aromatic Substitution (SNAr): The C-6 position of the purine ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C-2 position. This allows for the selective introduction of nucleophiles, such as amines, at the C-6 position.[4]

Data Presentation: Summary of Regioselective Functionalization Reactions

The following table summarizes the typical regioselectivity and reaction conditions for the functionalization of this compound.

Reaction TypePosition of FunctionalizationTypical Reagents and CatalystsSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Coupling C-2Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O or DME/H₂O85-100Good to Excellent
Sonogashira Coupling C-2Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃NDMF or THFRoom Temp. to 70Good to Excellent
Stille Coupling C-2Organostannane, Pd(PPh₃)₄, LiClDMF or Toluene40-100Good to Excellent
Buchwald-Hartwig Amination C-6 (preferential) or C-2Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane or Toluene80-110Moderate to Good
Nucleophilic Aromatic Substitution C-6Amine, DIPEAEtOH or BuOH75-120Good to Excellent

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes the selective introduction of an aryl group at the C-2 position of this compound.[3]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add the degassed DME/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-aryl-6-chloropurine.

Protocol 2: Regioselective Sonogashira Coupling at the C-2 Position

This protocol details the introduction of an alkynyl group at the C-2 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous DMF and triethylamine. Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-alkynyl-6-chloropurine.

Protocol 3: Regioselective Stille Coupling at the C-2 Position

This protocol describes the coupling of an organostannane at the C-2 position.[5]

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Lithium chloride (LiCl) (3.0 equiv)

  • Anhydrous Toluene

  • Saturated aqueous potassium fluoride (KF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and LiCl (3.0 equiv) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.05 equiv) and the organostannane (1.2 equiv).

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the 2-substituted-6-chloropurine.

Protocol 4: Regioselective Buchwald-Hartwig Amination at the C-6 Position

This protocol allows for the selective amination at the C-6 position.[6]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Cs₂CO₃ (1.4 equiv), and Xantphos (0.08 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add Pd₂(dba)₃ (0.02 equiv) and the amine (1.2 equiv).

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the 6-amino-2-iodopurine derivative.

Protocol 5: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

This protocol describes the substitution of the C-6 chloro group with an amine under microwave irradiation.[4]

Materials:

  • This compound

  • Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the desired amine (1.1 equiv), and DIPEA (1.1 equiv) in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 10-30 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product directly by flash chromatography to obtain the 6-amino-2-iodopurine derivative.

Mandatory Visualization

Experimental Workflow

G start This compound suzuki Suzuki-Miyaura (Arylboronic acid, Pd cat.) start->suzuki sonogashira Sonogashira (Terminal alkyne, Pd/Cu cat.) start->sonogashira stille Stille (Organostannane, Pd cat.) start->stille snar SNAr (Amine, Base) start->snar buchwald Buchwald-Hartwig (Amine, Pd cat.) start->buchwald prod_c2 2-Substituted-6-chloropurine suzuki->prod_c2 prod_di 2,6-Disubstituted Purine sonogashira->prod_c2 stille->prod_c2 prod_c6 6-Substituted-2-iodopurine snar->prod_c6 buchwald->prod_c6 prod_c2->snar Further C-6 Functionalization prod_c2->buchwald Further C-6 Functionalization prod_c2->prod_di prod_c6->suzuki Further C-2 Functionalization prod_c6->sonogashira Further C-2 Functionalization prod_c6->prod_di

Caption: General workflow for the regioselective functionalization of this compound.

Signaling Pathway: CDK Inhibition by 2,6-Disubstituted Purines

G cluster_pathway CDK-Mediated Cell Cycle Progression cdk Cyclin-Dependent Kinase (e.g., CDK2) cdk_cyclin Active CDK/Cyclin Complex cdk->cdk_cyclin cyclin Cyclin cyclin->cdk_cyclin p_substrate Phosphorylated Substrate cdk_cyclin->p_substrate Phosphorylation substrate Substrate Protein (e.g., Rb) substrate->p_substrate progression Cell Cycle Progression (G1 to S phase) p_substrate->progression inhibitor 2,6-Disubstituted Purine (CDK Inhibitor) inhibitor->inhibition

Caption: Simplified signaling pathway of CDK inhibition by 2,6-disubstituted purine derivatives.

References

Application Notes and Protocols: 6-Chloro-2-iodopurine as a Key Intermediate for Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-iodopurine is a highly versatile heterocyclic building block crucial in the synthesis of a wide array of nucleoside analogs. Its unique structure, featuring two distinct halogen atoms at the C2 and C6 positions of the purine ring, allows for selective and sequential functionalization. This property makes it an invaluable intermediate in the development of novel therapeutic agents, particularly antiviral nucleoside analogs. These analogs function by mimicking endogenous nucleosides, thereby interfering with viral replication processes, primarily through the inhibition of viral polymerases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiviral nucleoside analogs derived from this compound.

Synthetic Applications of this compound

The differential reactivity of the chlorine and iodine substituents on the purine ring is the cornerstone of its utility. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, while the carbon-chlorine bond is more reactive towards nucleophilic aromatic substitution. This allows for a strategic, stepwise introduction of various substituents to generate a diverse library of nucleoside analogs. A common and effective method for the crucial glycosylation step, coupling the purine base to a sugar moiety, is the Mitsunobu reaction.

Antiviral Activity of 6-Chloropurine Nucleoside Analogs

Nucleoside analogs derived from 6-chloropurine have demonstrated significant antiviral activity against a range of viruses. For instance, several 6-chloropurine ribonucleoside analogs have been synthesized and evaluated for their efficacy against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1] The antiviral activity is typically attributed to the ability of the corresponding nucleoside triphosphate to inhibit the viral RNA-dependent RNA polymerase (RdRp).[2] The 6-chloro substituent is often crucial for this activity, as its replacement with other groups can lead to a significant decrease in antiviral potency.[1]

Data Presentation

The following table summarizes the antiviral activity and cytotoxicity of representative nucleoside analogs synthesized from 6-chloropurine precursors against SARS-CoV.

Compound IDStructureIC₅₀ (µM) [a]CC₅₀ (µM) [b]Selectivity Index (SI) [c]
1 6-Chloropurine Ribonucleoside48.7>300>6.2
2 5'-O-Benzoyl-6-chloropurine Ribonucleoside108>300>2.8
11 Acyclic 6-chloropurine nucleoside analog14.5>300>20.7

[a] IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits viral plaque formation by 50%.[1] [b] CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.[1] [c] Selectivity Index (SI): Calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.[1]

Experimental Protocols

Protocol 1: Synthesis of a 6-Chloropurine Acyclic Nucleoside Analog (e.g., Compound 11)

This protocol describes a general procedure for the synthesis of an acyclic nucleoside analog using the Mitsunobu reaction, adapted from published methods.[1][3]

Materials:

  • 6-Chloropurine

  • Appropriate acyclic alcohol precursor (e.g., a protected diol)

  • Triphenylphosphine (PPh₃)

  • 1,1′-Azobis(N,N-dimethylformamide) (ADDP) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Reagents for deprotection (e.g., p-Toluenesulfonic acid (p-TsOH) in methanol)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Mitsunobu Reaction:

    • To a solution of the acyclic alcohol precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add 6-chloropurine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of ADDP or DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the protected nucleoside analog.

  • Deprotection:

    • Dissolve the protected nucleoside analog in methanol.

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

    • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC.

    • Upon completion, neutralize the acid with a mild base (e.g., triethylamine).

    • Concentrate the solution under reduced pressure.

    • Purify the final product by silica gel column chromatography to obtain the desired acyclic nucleoside analog.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a standard procedure for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.[1]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV) in 6-well plates.

  • Virus stock of known titer.

  • Test compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium.

  • Culture medium (e.g., MEM with 2% FBS).

  • Overlay medium (e.g., culture medium containing 1% methylcellulose).

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

  • Formalin (10%) for fixation.

Procedure:

  • Cell Preparation: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the diluted compound to the wells in duplicate. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

    • Infect the wells (except for the cell control) with a dilution of the virus that will produce 50-100 plaques per well.

    • Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum and add 2 mL of overlay medium to each well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.

    • Carefully remove the overlay and staining solution.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT or XTT Assay)

This protocol describes a method to assess the cytotoxicity of the compounds on the host cells.

Materials:

  • Host cells (same as used in the antiviral assay) seeded in a 96-well plate.

  • Test compound serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a "cell control" with no compound.

    • Incubate the plate for the same duration as the antiviral assay (e.g., 2-4 days).

  • MTT/XTT Addition and Incubation:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthetic_Workflow cluster_synthesis Synthesis of Antiviral Nucleoside Analog cluster_evaluation Biological Evaluation 6_chloro_2_iodopurine This compound mitsunobu Mitsunobu Reaction (or other coupling) 6_chloro_2_iodopurine->mitsunobu sugar_moiety Protected Sugar/Acyclic Moiety sugar_moiety->mitsunobu protected_analog Protected Nucleoside Analog mitsunobu->protected_analog deprotection Deprotection protected_analog->deprotection final_product Final Nucleoside Analog deprotection->final_product antiviral_assay Antiviral Assay (Plaque Reduction) final_product->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT/XTT) final_product->cytotoxicity_assay data_analysis Data Analysis (IC50, CC50, SI) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis Signaling_Pathway cluster_cell Host Cell cluster_virus Viral Replication Analog_in Nucleoside Analog (Prodrug) Kinase1 Adenosine Kinase (or other kinases) Analog_in->Kinase1 Phosphorylation AMP_analog Analog-Monophosphate Kinase1->AMP_analog Kinase2 Nucleoside-P Kinases AMP_analog->Kinase2 Phosphorylation ADP_analog Analog-Diphosphate Kinase2->ADP_analog Kinase3 Nucleoside-DP Kinases ADP_analog->Kinase3 Phosphorylation ATP_analog Analog-Triphosphate (Active Form) Kinase3->ATP_analog RdRp Viral RNA-Dependent RNA Polymerase (RdRp) ATP_analog->RdRp Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis catalyzes Termination Chain Termination RdRp->Termination leads to

References

Application Notes and Protocols for the Sonogashira Coupling of 6-Chloro-2-iodopurine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in medicinal chemistry and drug discovery.

6-Chloro-2-iodopurine is a key heterocyclic scaffold. The purine core is central to numerous biologically active molecules, and the differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions enables the selective introduction of an alkynyl moiety at the 2-position of the purine ring. The resulting 2-alkynyl-6-chloropurine derivatives are valuable intermediates for the synthesis of compound libraries for screening against various biological targets. Purine derivatives are known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs) such as adenosine receptors. The introduction of the alkynyl group provides a rigid linker that can be used to explore the binding pockets of these targets and to develop potent and selective inhibitors or antagonists.

These application notes provide detailed protocols for the Sonogashira coupling of this compound with a variety of terminal alkynes, a summary of representative reaction outcomes, and an overview of the potential applications of the synthesized compounds in drug discovery, with a focus on their activity as adenosine receptor antagonists.

Data Presentation

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The yields provided are typical for this class of reaction based on structurally similar substrates and may vary depending on the specific alkyne and reaction scale.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRoom Temp.685-95
2Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMFRoom Temp.880-90
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEATHF501275-85
4TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRoom Temp.490-98
53-EthynylpyridinePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF601070-80

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium-copper cocatalyst system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent (THF or DMF) via syringe, followed by the addition of triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling

In certain applications, particularly in the synthesis of active pharmaceutical ingredients, the presence of residual copper can be a concern. This protocol outlines a copper-free Sonogashira coupling procedure.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in anhydrous THF.

  • Add diisopropylethylamine and the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-6-chloropurine.

Visualizations

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is depicted below. This workflow emphasizes the requirement for an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Pd Catalyst, and CuI to Flask B 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Anhydrous, Degassed Solvent and Base B->C D 4. Add Terminal Alkyne Dropwise C->D E 5. Stir at Appropriate Temperature & Monitor by TLC/LC-MS D->E F 6. Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS, etc.)

Caption: General experimental workflow for Sonogashira coupling.

Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper cocatalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition (R-I) pd_complex2 R-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-C≡C-R' pd_complex2->product cui CuI cu_acetylide Cu-C≡C-R' cui->cu_acetylide Base cu_acetylide->pd_complex1 alkyne H-C≡C-R' alkyne->cui Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adenosine Adenosine A3R Adenosine A₃ Receptor (GPCR) adenosine->A3R Activates antagonist 2-Alkynyl-6-chloropurine (Antagonist) antagonist->A3R Blocks gi_protein Gi Protein A3R->gi_protein Activates ac Adenylyl Cyclase (AC) gi_protein->ac Inhibits plc Phospholipase C (PLC) gi_protein->plc Activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Inflammation) pka->cellular_response pip2 PIP₂ ip3 IP₃ pip2->ip3 cleaves to dag DAG pip2->dag ca2 [Ca²⁺]ᵢ ip3->ca2 Increases pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK Pathway pkc->mapk Activates mapk->cellular_response

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-2-iodopurine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My overall yield of this compound is significantly lower than the reported 54%. What are the most critical steps affecting the yield?

A1: The overall yield is highly dependent on the efficiency of each of the five key steps. The most critical steps where yield is often compromised are the iodination and the final deprotection. In the iodination step, incomplete lithiation or inefficient quenching of the lithiated species can lead to lower yields. The deprotection of the tetrahydropyranyl (THP) group is also a delicate step, as the acidic conditions required for removal can also lead to degradation of the desired product if not carefully controlled. A reported overall yield for a five-step synthesis from hypoxanthine is 54%[1].

Q2: I am observing a significant amount of starting material (6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine) remaining after the iodination step. What could be the cause?

A2: This issue typically points to inefficient lithiation at the C2 position. Several factors could contribute to this:

  • Insufficient Base: Ensure that at least 5 equivalents of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP or "Harpoon's base") are used to ensure complete deprotonation[1].

  • Reaction Temperature: The lithiation reaction is highly temperature-sensitive and should be carried out at a low temperature, typically -78 °C, to prevent side reactions and ensure the stability of the lithiated intermediate[2].

  • Quality of Reagents and Solvent: The use of anhydrous tetrahydrofuran (THF) is crucial, as any moisture will quench the organolithium reagent. Similarly, the base should be fresh and properly titrated.

Q3: After the iodination reaction, I am struggling to remove the tributyltin iodide byproduct from my desired 2-iodo-6-chloro-9-THP-purine. What are effective purification strategies?

A3: The removal of tributyltin iodide is a common challenge in this synthesis. Here are a few effective methods:

  • Flash Chromatography: Flash chromatography on silica gel using a solvent system like ethyl acetate/n-hexane (1:1) can effectively separate the desired product from the tin byproduct[1].

  • Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride can precipitate the tin byproduct as tributyltin fluoride, which can then be removed by filtration through Celite[3].

  • Triethylamine in Eluent: When performing column chromatography, using an eluent containing a small percentage of triethylamine (2-5%) can help in the removal of tin byproducts[3].

Q4: The deprotection of the THP group is resulting in a low yield of the final this compound. How can I optimize this step?

A4: The acidic conditions required for THP deprotection can be harsh and lead to product degradation. Optimization of this step is key for a high overall yield. Consider the following:

  • Choice of Acid and Conditions: Milder acidic conditions are generally preferred. While strong acids like HCl can be used, reagents like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent can provide a more controlled deprotection[4][5]. A high yield of 98% has been reported for the deprotection step[1].

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged exposure of the product to acidic conditions once the reaction is complete.

  • Work-up Procedure: After deprotection, careful neutralization of the acid is important. One method involves neutralization with concentrated ammonia to precipitate the free purine[1].

Data Presentation

Table 1: Summary of Yields for the Five-Step Synthesis of this compound

StepReactionReagentsYield (%)
1Chlorination of HypoxanthinePOCl₃, N,N-dimethylaniline86
2N9-Protection3,4-Dihydro-2H-pyran, p-TsOH95
3StannylationLiTMP, Tributyltin chlorideHigh Yield (not specified)
4IodinationIodineHigh Yield (not specified)
5DeprotectionCuCl₂ (catalytic)98
Overall 54

Data sourced from a study by Taddei et al.[1]

Experimental Protocols

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

  • To a suspension of hypoxanthine in excess phosphorus oxychloride (POCl₃), add N,N-dimethylaniline.

  • Heat the mixture at 120 °C for 2 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., ammonia) to precipitate the 6-chloropurine.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 2: Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (N9-Protection)

  • Dissolve 6-chloropurine in a suitable solvent such as dioxane.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Add 3,4-dihydro-2H-pyran and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with a mild base and extract the product.

  • Purify by column chromatography on silica gel.

Step 3 & 4: Synthesis of 2-Iodo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (Iodination)

  • Dissolve the protected 6-chloropurine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add 5 equivalents of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) dropwise and stir for 1 hour.

  • Add 5 equivalents of tributyltin chloride and allow the reaction to warm to room temperature.

  • Quench the reaction and extract the 2-stannylated purine.

  • Dissolve the stannylated intermediate in a suitable solvent and treat with iodine to afford the 2-iodo derivative.

  • Purify the product by flash chromatography on silica gel.

Step 5: Synthesis of this compound (Deprotection)

  • Dissolve the 2-iodo-6-chloro-9-THP-purine in a suitable solvent.

  • Add a catalytic amount of copper(II) dichloride (CuCl₂).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with concentrated ammonia to precipitate the final product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

Synthesis_Workflow Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃, DMA (86%) ProtectedPurine 6-Chloro-9-THP-purine Chloropurine->ProtectedPurine DHP, p-TsOH (95%) StannylatedPurine 2-Stannyl-6-chloro-9-THP-purine ProtectedPurine->StannylatedPurine 1. LiTMP 2. Bu₃SnCl IodinatedPurine 2-Iodo-6-chloro-9-THP-purine StannylatedPurine->IodinatedPurine I₂ FinalProduct This compound IodinatedPurine->FinalProduct CuCl₂ (cat.) (98%) Troubleshooting_Workflow Start Low Overall Yield CheckIodination Check Iodination Step Yield Start->CheckIodination CheckDeprotection Check Deprotection Step Yield Start->CheckDeprotection IncompleteLithiation Issue: Incomplete Lithiation CheckIodination->IncompleteLithiation Low Yield? PurificationIssue Issue: Tin Byproduct Removal CheckIodination->PurificationIssue Impure Product? ProductDegradation Issue: Product Degradation CheckDeprotection->ProductDegradation Low Yield? SolutionLithiation Solution: - Increase base eq. - Ensure anhydrous conditions - Control temperature (-78°C) IncompleteLithiation->SolutionLithiation SolutionPurification Solution: - Flash Chromatography - Aqueous KF wash - Triethylamine in eluent PurificationIssue->SolutionPurification SolutionDeprotection Solution: - Use milder acid (p-TsOH) - Monitor reaction closely (TLC) - Careful neutralization ProductDegradation->SolutionDeprotection

References

Technical Support Center: Suzuki Coupling Reactions of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions of 6-Chloro-2-iodopurine.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the Suzuki coupling of this compound?

A1: The iodine atom at the C2 position is significantly more reactive than the chlorine atom at the C6 position. This allows for selective Suzuki coupling at the C2 position by carefully controlling the reaction conditions and stoichiometry of the reagents. The reactivity order for halogens in Suzuki coupling is generally I > Br > Cl.[1]

Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?

A2: The most common side reactions include:

  • Dehalogenation: Reduction of the C-I or C-Cl bond, leading to the formation of a C-H bond and loss of the halogen. This can be promoted by the presence of water or other proton sources.[2]

  • Homocoupling of the boronic acid: Two molecules of the boronic acid coupling together to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[3]

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often facilitated by high temperatures and certain bases.

  • Reaction at the C6 position: Although less reactive, coupling at the C6 position can occur, especially if an excess of the boronic acid and prolonged reaction times are used.[4]

Q3: Can I achieve selective coupling at the C2 position?

A3: Yes, excellent regioselectivity for the C2 position can be achieved. By using one equivalent of the boronic acid, a suitable palladium catalyst like Pd(PPh₃)₄, and carefully chosen reaction conditions, the Suzuki coupling will preferentially occur at the more reactive C-I bond.[1][4]

Q4: What is the role of the base in this reaction?

A4: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction's efficiency and the extent of side reactions.[5]

Q5: Is it necessary to perform the reaction under an inert atmosphere?

A5: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This is to prevent the oxidation of the Pd(0) catalyst and to minimize the homocoupling of the boronic acid, which can be promoted by oxygen.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low to no yield of the desired product 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized.- Ensure the reaction is set up under a strictly inert atmosphere.[5]- Use fresh, high-quality catalyst.- Consider using a pre-catalyst that is more stable to air.
2. Ineffective Base: The chosen base may not be suitable for the specific substrates and solvent.- Screen different bases. Potassium carbonate (K₂CO₃) has been shown to be effective.[4]- Ensure the base is anhydrous if using an anhydrous solvent system.
3. Poor Solvent Choice: The solvent may not be appropriate for the reaction temperature or solubility of reagents.- For electron-rich boronic acids, anhydrous toluene is often a good choice.[1][4]- For electron-poor boronic acids, an aqueous solvent system like DME/H₂O may be more effective.[1][4]
Formation of significant amounts of homocoupling byproduct 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Thoroughly degas the solvent and reaction mixture before adding the catalyst.[5]- Maintain a positive pressure of an inert gas throughout the reaction.
2. Use of a Pd(II) Pre-catalyst: Pd(II) sources can induce homocoupling during their reduction to Pd(0).- If using a Pd(II) pre-catalyst, ensure the reduction to Pd(0) is efficient and occurs before significant homocoupling can take place.[3]
Significant dehalogenation of the starting material 1. Presence of Water/Proton Source: Water in the reaction mixture can be a source of protons for dehalogenation.- If dehalogenation is a major issue, consider using anhydrous conditions.[2]- However, a small amount of water is often necessary for the Suzuki coupling to proceed, so a careful balance is needed.[6]
2. High Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.- Try running the reaction at a lower temperature for a longer period.
Lack of regioselectivity (coupling at both C2 and C6) 1. Excess Boronic Acid: Using more than one equivalent of the boronic acid will lead to reaction at the less reactive C6 position after the C2 position has reacted.- Use a stoichiometric amount (1.0-1.1 equivalents) of the boronic acid for selective C2 coupling.[4]
2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial C2 coupling can lead to the slower reaction at C6.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and the desired product is formed.

Data Presentation

The choice of reaction conditions can significantly influence the yield and selectivity of the Suzuki coupling. The following table summarizes yields obtained for the selective coupling at the C2 position of a 9-benzyl-6-chloro-2-iodopurine with different types of boronic acids under optimized conditions.

Boronic Acid TypeMethodSolventBaseCatalystTemperature (°C)Yield (%)Reference
Phenylboronic acid (electron-neutral)AToluene (anhydrous)K₂CO₃Pd(PPh₃)₄10081[4]
4-Fluorophenylboronic acid (electron-poor)AToluene (anhydrous)K₂CO₃Pd(PPh₃)₄10089[4]
4-Methoxyphenylboronic acid (electron-rich)AToluene (anhydrous)K₂CO₃Pd(PPh₃)₄10085[4]
Vinylboronic acid (alkenyl)BDME/H₂OK₂CO₃Pd(PPh₃)₄8582[4]

Experimental Protocols

The following are detailed experimental protocols for the selective Suzuki coupling at the C2 position of 9-benzyl-6-chloro-2-iodopurine.

Method A: Anhydrous Conditions for Electron-Rich/Neutral Arylboronic Acids[4]
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 9-benzyl-6-chloro-2-iodopurine (1 equivalent), the arylboronic acid (1.5 equivalents), and anhydrous potassium carbonate (1.25 equivalents).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via a syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Method B: Aqueous Conditions for Electron-Poor Arylboronic and Alkenylboronic Acids[4]
  • Preparation: To a Schlenk flask with a magnetic stir bar, add 9-benzyl-6-chloro-2-iodopurine (1 equivalent), the boronic acid (1.5 equivalents), and potassium carbonate (2 equivalents).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Method A.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 equivalents) under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedures for monitoring, work-up, and purification as described in Method A.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex R¹-X Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex R¹-Pd(II)L₂(R²) Transmetal->PdII_Aryl_Complex R²-B(OH)₂ + Base RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side Reaction Pathways

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Purine_I This compound Desired_Product 2-Aryl-6-chloropurine Purine_I->Desired_Product Suzuki Coupling Dehalogenation Dehalogenation (6-Chloropurine) Purine_I->Dehalogenation [H] Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Desired_Product Homocoupling Homocoupling (Ar-Ar) Boronic_Acid->Homocoupling O₂, Pd(II) Protodeborylation Protodeborylation (Ar-H) Boronic_Acid->Protodeborylation H⁺

Caption: Competing side reactions in the Suzuki coupling of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and reaction under inert atmosphere? Start->Check_Catalyst Check_Catalyst->Start No (Degas, use fresh catalyst) Optimize_Base Screen different bases (e.g., K₂CO₃, K₃PO₄). Check_Catalyst->Optimize_Base Yes Optimize_Solvent Adjust solvent system (anhydrous vs. aqueous). Optimize_Base->Optimize_Solvent Check_Temp Optimize reaction temperature. Optimize_Solvent->Check_Temp Success Reaction Successful Check_Temp->Success No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes

References

Purification of 6-Chloro-2-iodopurine by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 6-Chloro-2-iodopurine by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose for this compound: recrystallization or chromatography?

A1: The choice depends on the scale of your synthesis and the impurity profile.

  • Column Chromatography is highly effective for removing a wide range of impurities, even those with similar properties to the desired compound. It is ideal for achieving very high purity on small to medium scales. Flash chromatography is a commonly cited method for this compound.[1][2]

  • Recrystallization is best suited for purifying solid crude products on a larger scale (>1g) when there is one major product and small amounts of impurities.[3][4] It is generally faster and more economical for large quantities if a suitable solvent is found.

Q2: What are the potential impurities in a crude sample of this compound?

A2: Impurities often depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 6-chloropurine or its protected precursors.[5]

  • By-products from Synthesis: If a stannylation route is used, tributyltin iodide by-products may be present.[1] Incomplete reactions or side reactions during the protection, iodination, or deprotection steps can also generate impurities.[1][5]

  • Residual Solvents: Solvents used in the reaction or work-up may be retained in the crude product.

Q3: How can I assess the purity of my this compound sample after purification?

A3: Purity can be assessed using several methods:

  • Melting Point Analysis: Pure this compound has a reported melting point of 198-203 °C.[6] A sharp melting point range close to the literature value indicates high purity, whereas a broad or depressed range suggests the presence of impurities.[4]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify organic impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by showing the relative amounts of the main compound and any impurities.

Purification Methodologies & Data

The following table summarizes the key parameters for the two primary purification techniques.

ParameterFlash Column ChromatographyRecrystallization
Stationary Phase Silica Gel (40-63 µm)[1][7]Not Applicable
Mobile Phase / Solvent Ethyl acetate/n-hexane (1:1)[1]Solvent selection required (see protocol)
Typical Scale Micrograms to several grams[8]>1 gram[3]
Key Advantage High resolution, separates complex mixturesEconomical, scalable, simple setup
Primary Impurities Removed Starting materials, by-products (tin salts), closely related compoundsBy-products with different solubility profiles

Troubleshooting Guide: Recrystallization

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Solution is not saturated: Too much solvent was used.[9] 2. Supersaturation: The solution is reluctant to crystallize. 3. Cooling was too rapid. [9]1. Boil off some solvent to increase the concentration and allow it to cool again.[9] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure product.[9] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
The compound "oils out" instead of forming crystals. The compound's melting point is lower than the solvent's boiling point, or the compound is significantly impure.[9]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent and allow it to cool more slowly.[9] 3. Change to a solvent system with a lower boiling point.
The recovered crystal yield is very low. 1. Too much solvent was used: A significant amount of product remains dissolved in the mother liquor.[9] 2. Washing with warm solvent: The crystals were washed with solvent that was not ice-cold, re-dissolving the product.[9] 3. Premature crystallization: The product crystallized in the funnel during a hot filtration step.[9]1. Reduce the initial volume of solvent. Cool the mother liquor in an ice bath to recover more product.[11] 2. Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[12] 3. Pre-heat the filtration funnel and receiving flask. Use a slight excess of hot solvent before filtration and evaporate the excess before cooling.[9]
The final product is still impure. The chosen solvent does not effectively discriminate between the product and a key impurity.Re-purify the material using a different solvent system or switch to an alternative method like column chromatography.

Troubleshooting Guide: Column Chromatography

This section addresses common issues encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of bands. 1. Incorrect eluent polarity: The solvent system is too polar, eluting all compounds together. 2. Column overloading: Too much crude material was loaded onto the column. 3. Uneven packing: The silica gel was not packed uniformly, causing channeling.[13]1. Decrease the polarity of the eluent (e.g., increase the proportion of hexane). Optimize the solvent system using TLC first.[8] 2. Use a larger column or reduce the amount of sample loaded. 3. Repack the column carefully using the slurry method to ensure a homogenous stationary phase.[13]
Product is not eluting from the column. The eluent is not polar enough to move the compound down the silica gel.Gradually increase the polarity of the eluent. For example, change the ratio from 1:1 to 2:1 ethyl acetate/hexane.
Product elutes too quickly (with the solvent front). The eluent is too polar for the compound.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Bands are streaking or "tailing". 1. Sample is not very soluble in the eluent. 2. Too much sample was loaded. 3. The silica gel is too acidic/basic for the compound. 1. Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column.[13] 2. Reduce the amount of sample loaded. 3. Consider using deactivated or neutral silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol begins with a solvent screening to identify a suitable system, as the ideal recrystallization solvent for this compound is highly dependent on the specific impurities present.

1. Solvent Screening: a. Place ~20 mg of crude this compound into several small test tubes. b. Add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexane) dropwise to each tube at room temperature.[14][15] c. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[11] d. Heat the tubes that did not show good solubility. If the compound dissolves when hot, it is a potential candidate. e. Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that yields a good formation of pure crystals is the best choice.[16]

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and stirring. Continue adding the hot solvent until the compound has just dissolved completely.[4] c. If the solution contains insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, warm flask. d. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[10] e. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[17] f. Collect the crystals by vacuum filtration using a Büchner funnel.[17] g. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12] h. Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is based on a documented method for purifying this compound.[1]

1. Column Preparation (Slurry Method): a. Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[13] b. In a beaker, prepare a slurry of silica gel (40-63 µm particle size) in the eluent (1:1 ethyl acetate/n-hexane).[1][7] c. Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[13] d. Once the silica has settled, add a protective layer of sand on top. e. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[13]

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). b. Carefully add the sample solution to the top of the silica gel using a pipette. c. Drain the solvent until the sample has been absorbed onto the sand/silica.

3. Elution and Fraction Collection: a. Carefully add the 1:1 ethyl acetate/n-hexane eluent to the top of the column. b. Apply positive pressure (e.g., from a regulated air line or hand bellows) to force the solvent through the column at a steady rate. c. Collect the eluting solvent in fractions (e.g., in test tubes). d. Monitor the separation by periodically analyzing the fractions using TLC. e. Combine the fractions that contain the pure product. f. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Recrystallization_Workflow Figure 1. Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Cool Solution Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Place in Ice Bath to Maximize Crystallization cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Figure 1. Experimental Workflow for Recrystallization

Chromatography_Workflow Figure 2. Experimental Workflow for Flash Chromatography start Start with Crude This compound prep_column Prepare Silica Gel Column (Slurry Method) start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Mobile Phase (e.g., 1:1 EtOAc/Hexane) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Separation Complete evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Figure 2. Experimental Workflow for Flash Chromatography

References

Preventing dehalogenation during reactions with 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-iodopurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation during chemical reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem when working with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, chlorine or iodine) on the purine ring is replaced by a hydrogen atom. This leads to the formation of a byproduct, reducing the yield of your desired substituted purine and complicating the purification process.[1]

Q2: Which halogen is more susceptible to dehalogenation on this compound?

A2: The carbon-iodine (C-I) bond at the C2 position is significantly more reactive and therefore more prone to both desired coupling reactions and undesired dehalogenation compared to the carbon-chlorine (C-Cl) bond at the C6 position. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2][3][4]

Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: Dehalogenation, specifically hydrodehalogenation, is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including the reaction of the palladium catalyst with certain solvents (like alcohols), bases (especially amine bases), or impurities. The Pd-H species can then transfer a hydride to the purine, displacing the halogen.[1][5]

Q4: Can I selectively react at the C2 (iodo) position without affecting the C6 (chloro) position?

A4: Yes, selective reaction at the C2 position is achievable. For instance, in Suzuki-Miyaura cross-coupling reactions of 9-benzyl-6-chloro-2-iodopurine with one equivalent of a boronic acid, the phenyl group is selectively introduced at the C2 position, leaving the C6-chloro group intact.[6][7]

Q5: Is it possible to perform a nucleophilic substitution at the C6 position without causing deiodination at the C2 position?

A5: Yes. Nucleophilic aromatic substitution (SNAr) reactions typically favor the C6 position of the purine ring. By carefully selecting a suitable nucleophile and using appropriate reaction conditions (e.g., phase transfer catalysis for alcohol and phenol nucleophiles), you can achieve selective substitution at the C6 position while preserving the iodo group at C2.[8]

Troubleshooting Guide: Preventing Dehalogenation

This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your reactions involving this compound.

Troubleshooting_Dehalogenation start Problem: Significant Dehalogenation Observed catalyst Step 1: Optimize Catalyst System start->catalyst base Step 2: Adjust Base catalyst->base ligand_choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) catalyst->ligand_choice solvent Step 3: Change Solvent base->solvent base_choice Switch to weaker inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3) base->base_choice temperature Step 4: Lower Reaction Temperature solvent->temperature solvent_choice Use non-polar aprotic solvents (e.g., Toluene, Dioxane, THF). Avoid alcohols and DMF. solvent->solvent_choice solution Solution: Minimized Dehalogenation temperature->solution temp_choice Run reaction at the lowest effective temperature. temperature->temp_choice

Caption: Troubleshooting workflow for preventing dehalogenation.

Data on Reaction Parameter Effects on Dehalogenation

The following tables summarize the general effects of different reaction parameters on the extent of dehalogenation.

Table 1: Effect of Palladium Ligand on Dehalogenation

Ligand TypeGeneral Effect on DehalogenationRationale
Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Decreased Promote the desired reductive elimination step over dehalogenation pathways.[1][9]
Less bulky phosphines (e.g., PPh₃)Increased May lead to a higher concentration of Pd-H species, especially at elevated temperatures.

Table 2: Effect of Base on Dehalogenation

BaseGeneral Effect on DehalogenationRationale
Strong, bulky alkoxides (e.g., NaOtBu, KOtBu)Variable Can be effective but may also promote dehalogenation depending on other conditions.[10]
Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Decreased Less likely to act as a hydride source or promote the formation of Pd-H species.[1][11]
Amine bases (e.g., Et₃N, DIPEA)Increased Can act as hydride sources, leading to increased hydrodehalogenation.[5]

Table 3: Effect of Solvent on Dehalogenation

SolventGeneral Effect on DehalogenationRationale
Non-polar aprotic (e.g., Toluene, Dioxane, THF)Decreased Generally do not act as hydride sources.[1]
Polar protic (e.g., alcohols)Increased Can be a source of hydrides for the formation of Pd-H species.[1][5]
Polar aprotic (e.g., DMF)Increased Can promote dehalogenation, possibly due to impurities or decomposition at high temperatures.

Table 4: Effect of Temperature on Dehalogenation

TemperatureGeneral Effect on DehalogenationRationale
Lower TemperatureDecreased Reduces the rate of side reactions, including dehalogenation.
Higher TemperatureIncreased Can accelerate the formation of Pd-H species and other decomposition pathways leading to dehalogenation.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol is optimized to favor the selective coupling at the C2 (iodo) position while minimizing dehalogenation.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Boronic Acid (1.0 eq), Pd Catalyst, Ligand, and Base in a dry flask under inert gas. solvent Add degassed anhydrous solvent (e.g., Toluene or Dioxane). reagents->solvent heat Heat the mixture to the desired temperature (e.g., 80-100 °C). reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This protocol is for the selective substitution of the chlorine atom at the C6 position with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.5 - 2.0 equivalents)

  • Base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents)

  • Solvent (e.g., DMF, DMSO, or n-butanol)

Procedure:

  • In a reaction flask, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile and the base to the solution.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

By following these guidelines and protocols, researchers can significantly improve the selectivity of their reactions and minimize the formation of dehalogenated byproducts when working with this compound.

References

Optimizing base and solvent conditions for 6-Chloro-2-iodopurine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 6-Chloro-2-iodopurine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is predicted to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It has limited solubility in methanol and ethanol and is poorly soluble in water.[1] For related compounds like 6-chloropurine, the solubility in DMSO and DMF is approximately 10 mg/mL.[2]

Q2: Which halogen is more reactive in this compound for cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is generally I > Br > Cl.[3] Therefore, the iodine at the C2 position is significantly more reactive than the chlorine at the C6 position. This allows for selective functionalization at the C2 position while leaving the C6-chloro group available for subsequent transformations.[3]

Q3: What are the most common types of reactions performed with this compound?

A3: Due to its two distinct halogen atoms, this compound is a versatile substrate for a variety of reactions, including:

  • Suzuki-Miyaura Coupling: To form C-C bonds, primarily at the C2 position.

  • Buchwald-Hartwig Amination: For the introduction of N-nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): Typically with amines, alcohols, or thiols, often favoring the C6 position.[4]

  • N-Alkylation/Arylation: Reactions at the purine nitrogen atoms (N7 and N9).[4]

Q4: Can the purine nitrogens interfere with my reaction?

A4: Yes, the nitrogen atoms of the purine ring can be nucleophilic and may react with alkylating agents or other electrophiles. N9 is often the preferred site of alkylation.[4] To avoid this, it may be necessary to protect the purine nitrogen, for example, with a tetrahydropyran (THP) group, which can be removed later under acidic conditions.[1][4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low to no product yield.

Potential Cause Suggested Solution
Inactive Catalyst Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst is oxygen-sensitive.[5] Use a fresh, high-quality catalyst or consider an air-stable pre-catalyst.
Inappropriate Base The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure inorganic bases are finely ground and anhydrous.[5]
Poor Reagent Solubility Try alternative solvent systems like 1,4-dioxane/water, DMF, or toluene/water to ensure all reagents are fully dissolved.[5]
Boronic Acid Decomposition Boronic acids can degrade via protodeboronation.[5][6] Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester) prior to the reaction.[5]
Low Reaction Temperature The reaction may require more energy. Gradually increase the temperature, as refluxing between 70-100 °C is often effective.[5]

Problem 2: Significant formation of side products.

Side Product Potential Cause & Suggested Solution
Homocoupling of Boronic Acid This can occur if the reaction conditions favor the self-coupling of the boronic acid. Reducing the catalyst loading or changing the ligand may help. Ensure slow addition of the boronic acid.
Dehalogenation The iodo or chloro group is replaced by hydrogen. This can be caused by hydride sources in the reaction mixture (e.g., some bases or solvents).[7] Avoid using alcohol as a primary solvent if this is observed.
Protodeboronation The boronic acid is converted to the corresponding arene. This is often promoted by water and heat. Using anhydrous solvents or a boronate ester can mitigate this.[6]
Buchwald-Hartwig Amination

Problem 1: Low conversion of starting material.

Potential Cause Suggested Solution
Incorrect Catalyst/Ligand Combination The choice of ligand is critical and depends on the amine. For aryl chlorides, bulky, electron-rich phosphine ligands are often required.[8][9] Consider screening different ligands (e.g., Xantphos, BINAP, DavePhos).[9][10]
Base Incompatibility Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or Cs₂CO₃ are typically used.[9] The base must be strong enough to deprotonate the amine but not cause side reactions.
Reaction Temperature Too Low These reactions often require elevated temperatures, sometimes exceeding 100 °C.[9]
Poorly Soluble Base The high density of inorganic bases can cause them to settle, impacting the reaction rate. Ensure vigorous stirring. A combination of an organic and inorganic base can sometimes improve solubility and performance.[11]

Problem 2: Decomposition of starting material or product.

Potential Cause Suggested Solution
Hydrolysis of this compound Under strongly basic conditions, particularly at elevated temperatures, the chloro and iodo groups can be susceptible to hydrolysis.[12] Use the mildest effective base and the lowest possible temperature.
Sensitive Functional Groups If your amine contains other sensitive functional groups, they may not be compatible with the strongly basic conditions. Protecting groups may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol involves the protection of 6-chloropurine, followed by iodination and deprotection.[1][4]

  • Protection: React 6-chloropurine with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid in dioxane to yield 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.[1]

  • Iodination: Dissolve the protected 6-chloropurine in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the C2 position. Then, add an iodine source, like molecular iodine (I₂), to yield 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.[1]

  • Deprotection: Remove the THP protecting group under acidic conditions (e.g., with HCl in methanol) to afford the final product, this compound.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C2 Position
  • Reaction Setup: In a flame-dried flask, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture with stirring at a temperature typically ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Solvents for this compound Reactions

SolventTypeTypical ReactionsNotes
Dimethylformamide (DMF) Polar AproticSuzuki, Buchwald-Hartwig, N-alkylationGood solubility for purine derivatives.[1][2]
Tetrahydrofuran (THF) Polar Aprotic (Ether)Iodination, Buchwald-HartwigMust be anhydrous for reactions with strong bases like LDA.[1]
1,4-Dioxane Polar Aprotic (Ether)Suzuki, Buchwald-HartwigOften used with water as a co-solvent in Suzuki reactions.[8]
Toluene NonpolarSuzuki, Buchwald-HartwigCan be used for higher reaction temperatures.[8]
Acetonitrile (MeCN) Polar AproticN-glycosylationCan sometimes act as a competing nucleophile in the presence of strong Lewis acids.[13]

Table 2: Common Bases for this compound Reactions

BaseStrengthTypical ReactionsNotes
Potassium Carbonate (K₂CO₃) ModerateSuzuki, N-vinylationCommon and cost-effective base for cross-coupling.[1]
Cesium Carbonate (Cs₂CO₃) StrongSuzuki, Buchwald-HartwigOften gives higher yields in challenging couplings.[9]
Sodium tert-butoxide (NaOt-Bu) StrongBuchwald-HartwigA strong, non-nucleophilic base suitable for aminations.[9]
Potassium Phosphate (K₃PO₄) ModerateSuzukiEffective in many Suzuki reactions.[5]
Lithium diisopropylamide (LDA) Very StrongC-H Lithiation/IodinationUsed for deprotonating the C2 position of the purine ring at low temperatures.[1]

Visualizations

experimental_workflow General Workflow for Suzuki Coupling reagents 1. Add Reagents to Flask (this compound, Boronic Acid, Base, Catalyst) inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react workup 5. Aqueous Workup (Extraction with EtOAc) react->workup purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic Troubleshooting Low Yield in Cross-Coupling start Low or No Product check_catalyst Is the catalyst active? (Fresh? Inert atmosphere?) start->check_catalyst check_base Is the base appropriate? (Strength? Anhydrous?) check_catalyst->check_base Yes catalyst_solution Solution: Use fresh catalyst, ensure inert conditions. check_catalyst->catalyst_solution No check_solvent Are reagents soluble? (Solvent system?) check_base->check_solvent Yes base_solution Solution: Screen different bases (e.g., Cs₂CO₃), ensure anhydrous. check_base->base_solution No check_temp Is temperature optimal? check_solvent->check_temp Yes solvent_solution Solution: Try alternative solvent mixtures (e.g., DMF, Toluene/H₂O). check_solvent->solvent_solution No temp_solution Solution: Gradually increase reaction temperature. check_temp->temp_solution No

Caption: A logical diagram for troubleshooting low-yield cross-coupling reactions.

References

Troubleshooting low conversion rates in 6-Chloro-2-iodopurine modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-iodopurine modifications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a low conversion rate in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?

A1: Low conversion rates in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to investigate are the quality and reactivity of your reagents, the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Inefficient catalyst activation, catalyst poisoning, or suboptimal reaction conditions are common culprits. It is also crucial to ensure the integrity of the this compound starting material, as it can degrade under certain conditions.

Q2: Which position of this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the C-2 position bearing the iodine atom is significantly more reactive than the C-6 position with the chlorine atom.[1][2] This differential reactivity allows for selective functionalization at the C-2 position while leaving the C-6 chloro group available for subsequent transformations. The reactivity order is generally I > Br > OTf > Cl.[2]

Q3: My Sonogashira coupling reaction is not proceeding to completion. What should I check?

A3: For incomplete Sonogashira couplings, first verify the quality of your terminal alkyne and ensure it is free of impurities that could poison the catalyst. The choice of both the palladium and copper (I) co-catalyst is critical. Ensure the copper co-catalyst is active. The base, typically an amine like triethylamine or diisopropylethylamine, must be anhydrous and in sufficient excess. Oxygen can deactivate the catalyst, so proper degassing of the solvent and maintaining an inert atmosphere are essential.

Q4: I am struggling with the purification of my 2-substituted-6-chloropurine product. What are some common strategies?

A4: Purification of 2-substituted-6-chloropurines can be challenging due to the potential for closely-eluting byproducts. Standard silica gel column chromatography is the most common method. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. It is important to carefully monitor the fractions by TLC to separate the desired product from any starting material or homocoupled byproducts. In some cases, recrystallization can be an effective final purification step.

Q5: Can I perform a Buchwald-Hartwig amination on this compound? At which position will it react?

A5: Yes, Buchwald-Hartwig amination can be performed on this compound. Similar to other palladium-catalyzed cross-couplings, the reaction is expected to occur selectively at the more reactive C-2 iodo position. However, careful optimization of the catalyst, ligand, and base is necessary to achieve good yields and prevent side reactions. The choice of a bulky, electron-rich phosphine ligand is often crucial for successful amination of heteroaryl halides.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or minimal product formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.
Ineffective baseEnsure the base is anhydrous and of high purity. K₂CO₃ and K₃PO₄ are commonly used. For challenging couplings, a stronger base like Cs₂CO₃ may be required.[3]
Poor quality boronic acidUse fresh, high-purity boronic acid. Consider using the corresponding boronate ester, which can be more stable.
Oxygen contaminationThoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
Reaction starts but does not go to completion Catalyst deactivationIncrease the catalyst loading. The use of bulky, electron-rich phosphine ligands can help stabilize the catalyst and prevent decomposition.
Insufficient baseIncrease the equivalents of the base.
Low reaction temperatureGradually increase the reaction temperature, monitoring for any signs of product or starting material decomposition.
Formation of significant byproducts Homocoupling of the boronic acidUse a lower catalyst loading or a different ligand. Ensure rigorous exclusion of oxygen.
Protodeboronation of the boronic acidUse anhydrous solvents and ensure the base is not excessively strong to the point of promoting this side reaction. Using a boronate ester can sometimes mitigate this issue.
Dehalogenation of the starting materialThis can occur in the presence of a hydride source. Ensure all reagents and solvents are pure.
Low Yield in Sonogashira Coupling
Symptom Possible Cause Suggested Solution
No or minimal product formation Inactive copper (I) co-catalystUse a fresh source of CuI. Ensure it is properly handled to avoid oxidation.
Impure terminal alkynePurify the alkyne by distillation or chromatography if necessary.
Inappropriate solventAnhydrous, polar aprotic solvents like DMF or THF are generally preferred.
Reaction stalls Insufficient baseEnsure at least 2 equivalents of an amine base (e.g., Et₃N, DIPEA) are used.
Catalyst poisoningImpurities in the alkyne or other reagents can poison the catalyst. Ensure all components are of high purity.
Formation of Glaser coupling byproduct (alkyne homocoupling) Excess oxygenRigorously degas the reaction mixture and maintain an inert atmosphere.
High catalyst loadingReduce the amount of copper (I) co-catalyst.

Data Presentation

Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99[4]
Pd₂(dba)₃ / XPhos0.01TolueneK₃PO₄1001898[5]
Pd(PPh₃)₄2.5TolueneK₂CO₃100-81 (for 9-benzyl-6-chloro-2-iodopurine)[3]
Pd(OAc)₂ / RuPhos0.05Toluene / H₂OK₃PO₄1002>99[4]
PEPPSI-IPr1THFK₂CO₃601296[5]

Note: Yields are for representative Suzuki-Miyaura reactions of aryl chlorides and may vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene or a 1:1 mixture of DME/water)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an aqueous solvent system was used, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). If an anhydrous solvent was used, filter the mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper (I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

  • Reaction vessel

  • Magnetic stirrer

  • Inert gas supply

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (as determined by optimization) until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) Intermediate D->E F Reductive Elimination E->F F->A G Ar-R Product F->G Product_out ArX This compound (Ar-X) ArX->B Boronic R-B(OR)2 Boronic->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Conversion Rate Check_Reagents Check Reagent Quality (Starting material, boronic acid, base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd source, ligand, loading) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Solvent, Temperature, Time) Start->Check_Conditions Check_Atmosphere Verify Inert Atmosphere (Degassing, inert gas) Start->Check_Atmosphere Optimize Systematic Optimization Check_Reagents->Optimize Check_Catalyst->Optimize Check_Conditions->Optimize Check_Atmosphere->Optimize Success Improved Conversion Optimize->Success Implement Changes

Caption: A logical workflow for troubleshooting low conversion rates.

References

Stability and storage conditions for 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 6-Chloro-2-iodopurine to ensure experimental success and maintain compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] The container must be tightly sealed and protected from moisture and light.[1]

Q2: Can this compound be shipped or stored at room temperature for short periods?

Yes, the compound can be shipped at room temperature for short durations, typically less than two weeks.[2] However, for any extended period, adherence to the recommended -20°C storage condition is crucial to prevent degradation.

Q3: What are the storage recommendations for this compound once it is dissolved in a solvent?

When in solvent, this compound should be stored under sealed conditions, away from moisture.[2] For optimal stability, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month.[2]

Q4: To what environmental factors is this compound sensitive?

This compound is sensitive to moisture and light.[1] Exposure to these elements can lead to degradation of the compound. Therefore, it is imperative to store it in a dry environment and use light-protecting containers.

Q5: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[2] Contact with these substances should be avoided to prevent hazardous reactions and decomposition of the compound.

Q6: What are the physical properties of this compound?

This compound is a solid with a melting point range of 198-203°C.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored at the correct temperature (-20°C for solid, -80°C or -20°C for solutions) and protected from light and moisture.[1][2] Consider using a fresh vial of the compound for subsequent experiments.
Discoloration or change in the physical appearance of the solid compound. Potential degradation from exposure to light or contaminants.Discard the vial and use a new, properly stored one. Ensure that all handling is done in a controlled environment.
Precipitation of the compound from a solution upon storage. The storage temperature may be too high, or the solvent may not be suitable for long-term stability.Ensure solutions are stored at -80°C for long-term storage.[2] If precipitation persists, consider preparing fresh solutions before each use.
Inconsistent results between different batches of the compound. Variability in handling and storage conditions between batches.Standardize storage and handling procedures across all users and experiments. Maintain a detailed log of storage conditions for each batch.

Stability and Storage Conditions Summary

Form Condition Temperature Duration Key Considerations
Solid Long-term storage-20°CNot specified, but implied for long-term stabilityStore in a tightly sealed container, away from moisture and light.[1]
Solid ShippingRoom Temperature< 2 weeks[2]
In Solvent Short-term storage-20°C1 monthSealed storage, away from moisture.[2]
In Solvent Long-term storage-80°C6 monthsSealed storage, away from moisture.[2]

Experimental Protocols

General Protocol for Assessing Chemical Stability

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Appropriate solvents (e.g., DMSO, DMF)
  • HPLC-grade solvents for analysis
  • Calibrated analytical balance
  • Vials (amber and clear)
  • Temperature and humidity-controlled chambers
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Sample Preparation:

  • Accurately weigh the required amount of this compound.
  • For solution stability, dissolve the compound in the chosen solvent to a known concentration.
  • Aliquot the solid or solution into different vials for each storage condition to be tested.

3. Storage Conditions:

  • Temperature: Store samples at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
  • Light Exposure: Store samples in both amber (light-protected) and clear vials to assess photosensitivity.
  • Humidity: For solid stability, place samples in chambers with controlled humidity levels (e.g., 25% RH and 75% RH).

4. Time Points:

  • Establish a schedule for sample analysis at various time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

5. Analytical Method:

  • At each time point, analyze the samples using a validated stability-indicating HPLC method.
  • The method should be able to separate the parent compound from any potential degradants.
  • Quantify the amount of remaining this compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point for each condition.
  • Determine the degradation rate and identify the conditions under which the compound is least stable.

Visualizations

Factors Affecting this compound Stability A This compound (Solid) C Storage Temperature A->C Influenced by D Exposure to Light A->D Influenced by E Exposure to Moisture A->E Influenced by B This compound (in Solution) B->C Influenced by B->D Influenced by F Incompatible Substances (e.g., strong acids/bases) B->F Influenced by G Compound Degradation C->G D->G E->G F->G H Proper Storage H->A H->B I Maintained Stability H->I Leads to

Caption: Logical diagram of factors influencing the stability of this compound.

References

Managing impurities in the synthesis of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-iodopurine.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound, particularly when following a lithiation-stannylation-iodination pathway from a protected 6-chloropurine, can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Lithiation: The deprotonation at the C-2 position is a critical step.

    • Moisture: The presence of even trace amounts of water will quench the strong base (e.g., Lithium 2,2,6,6-tetramethylpiperidide - LTMP). Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Base Quality and Stoichiometry: Use a freshly titrated or newly purchased strong base. Ensure that an adequate number of equivalents are used, as literature often suggests a significant excess (e.g., 5 equivalents) to drive the reaction to completion.[1]

    • Temperature: The lithiation is typically performed at a very low temperature (e.g., -78 °C). Ensure the reaction temperature is maintained throughout the addition of the base.

  • Inefficient Stannylation or Iodination:

    • Reagent Quality: The tributyltin chloride and iodine should be of high purity.

    • Quenching Temperature: Ensure the electrophile (tributyltin chloride or iodine) is added at the appropriate low temperature before allowing the reaction to warm.

  • Degradation of Product: Although this compound is relatively stable, prolonged reaction times at elevated temperatures during workup or purification should be avoided.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Persistent Impurities in the Final Product

Question: My final product is contaminated with unreacted starting material and/or by-products. How can I effectively remove these impurities?

Answer:

The most common impurities are unreacted 6-chloro-9-(tetrahydropyran-2-yl)purine (the protected starting material) and tributyltin iodide, a by-product from the stannylation step.

Impurity Profiles and Removal Strategies:

ImpurityTypical Analytical Signature (NMR/MS)Removal Strategy
6-Chloro-9-(THP)-purine Signals corresponding to the THP protecting group in 1H NMR (typically broad multiplets between 1.5-4.0 ppm).Flash Column Chromatography: Use a gradient of ethyl acetate in hexane. The less polar product will elute before the more polar starting material.
Tributyltin Iodide Can be difficult to detect by 1H NMR due to broad signals. May be visible in 13C NMR (signals around 10-30 ppm).Aqueous KF Wash: During the workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This converts the organotin iodide to insoluble tributyltin fluoride, which can be removed by filtration through Celite.[2]
Unreacted 6-Chloropurine Characteristic aromatic protons in 1H NMR (~8.7-8.8 ppm in DMSO-d6).[3]Recrystallization: this compound is less soluble than 6-chloropurine in certain solvent systems. Recrystallization from boiling water has been reported to be effective.[1]

Data on Impurity Removal (Illustrative Example):

Purification MethodStarting Material (%)Tributyltin By-product (%)Final Purity (%)
None (Crude Product) 152560
Recrystallization (Water) 52075
Flash Chromatography <11089
KF Wash + Flash Chromatography <1<0.5>99

Frequently Asked Questions (FAQs)

Q1: What is the most common source of the N-7 regioisomer impurity?

A1: The formation of the N-7 isomer is primarily a concern during the N-9 protection step of 6-chloropurine with a group like tetrahydropyran (THP). While the N-9 position is generally favored, reaction conditions can influence the N-7/N-9 selectivity. Using p-toluenesulfonic acid in refluxing THF has been shown to be highly selective for the N-9 position.[1] Careful characterization of the protected intermediate by NMR is crucial to ensure regiochemical purity before proceeding.

Q2: I suspect the formation of a di-iodinated species. How can I confirm this and prevent its formation?

A2: While less common, di-iodination could potentially occur at the C-8 position, which is also acidic.

  • Detection: The most definitive method for detection would be mass spectrometry, which would show a molecular ion peak corresponding to C5H1ClI2N4. 1H NMR would also be informative, as the characteristic H-8 proton signal would be absent.

  • Prevention: The formation of the di-iodinated product would likely be favored by using a large excess of the iodinating agent or prolonged reaction times. To prevent this:

    • Use a stoichiometric amount of iodine relative to the stannylated intermediate.

    • Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q3: Can I perform the iodination directly after lithiation, skipping the stannylation step?

A3: While direct quenching of the lithiated species with iodine is possible, the stannylation step is often included to improve the overall yield and reduce side reactions. The transmetalation from lithium to tin results in a more stable organometallic intermediate that is less prone to side reactions and decomposition upon quenching with iodine. The stannylation/iodination sequence generally provides a cleaner reaction profile.[1]

Experimental Protocols

Protocol 1: Removal of Organotin Impurities via KF Wash
  • After the iodination reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (1M KF). Shake the funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride may form.[2]

  • Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.

  • Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Caption: Workflow for the removal of organotin impurities.

Protocol 2: HPLC Method for Purity Analysis (General Method)

While a specific validated method for this compound is not widely published, a general reversed-phase HPLC method can be developed and validated.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 3: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of deionized water.

  • Heat the suspension to boiling with stirring.

  • Gradually add more hot deionized water until the solid just dissolves. Avoid adding a large excess of water.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient and selective cross-coupling of 6-chloro-2-iodopurine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I want to perform a selective cross-coupling on this compound. Which position is more reactive?

A1: The C-I bond at the 2-position is significantly more reactive than the C-Cl bond at the 6-position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Therefore, selective cross-coupling at the C2-position can be achieved under appropriate conditions, leaving the 6-chloro group intact for subsequent transformations.[1]

Q2: My Suzuki-Miyaura coupling reaction on this compound is giving low yields. What are the common causes?

A2: Low yields in Suzuki-Miyaura couplings of purine derivatives can stem from several factors. Firstly, the choice of catalyst and ligand is crucial; standard catalysts may not be optimal. Secondly, the base and solvent system significantly impact the reaction efficiency. For instance, potassium carbonate has been shown to be an effective base, while other bases like sodium carbonate or triethylamine may not promote the reaction.[2] Lastly, reaction conditions such as temperature and the use of anhydrous versus aqueous media can dramatically affect the outcome, depending on the electronic properties of the boronic acid.[1][2]

Q3: I am observing significant amounts of homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this side reaction?

A3: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen). Alternatively, consider employing a copper-free Sonogashira protocol.

Q4: Can I perform a selective Buchwald-Hartwig amination on this compound?

A4: Yes, selective Buchwald-Hartwig amination is feasible. Similar to other cross-coupling reactions, the C2-iodo position is more susceptible to oxidative addition to the palladium catalyst than the C6-chloro position. By carefully selecting the catalyst, ligand, and reaction conditions, you can achieve selective amination at the C2-position. For challenging substrates, consider using bulky, electron-rich phosphine ligands which have shown broad utility in C-N bond formation.[3][4][5]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling at the C2-Position
Potential Cause Troubleshooting Step
Inefficient Catalyst System Switch to a more effective catalyst system. For the selective coupling at the C2-iodo position of a 9-benzyl-6-chloro-2-iodopurine, Pd(PPh₃)₄ has been reported to be effective.[2] Consider screening other palladium precursors (e.g., Pd₂(dba)₃) with various phosphine ligands.
Inappropriate Base The choice of base is critical. Anhydrous potassium carbonate (K₂CO₃) has been successfully used.[2] If your current base is not effective, consider screening other inorganic bases like Cs₂CO₃ or K₃PO₄.
Incorrect Solvent System The solvent system can influence the reaction outcome. For electron-rich arylboronic acids, anhydrous toluene is a suitable solvent.[2] For electron-poor arylboronic acids, a mixture of DME and water may be more effective.[2]
Low Reaction Temperature Insufficient temperature can lead to low conversion. For Suzuki-Miyaura couplings of chloropurines, temperatures around 100 °C are often required.[2]
Issue 2: Lack of Regioselectivity in Sonogashira Coupling
Potential Cause Troubleshooting Step
Incorrect Ligand Choice The ligand on the palladium catalyst can control the regioselectivity. For selective coupling at the C2-iodo position, monodentate phosphine ligands like triphenylphosphine (PPh₃) are preferred.[6][7] Bidentate or electron-rich monodentate phosphine ligands may favor coupling at other positions if available.[6][7]
Reaction Conditions Favoring C-Cl Activation While less likely, harsh reaction conditions (e.g., very high temperatures for prolonged periods) could potentially lead to some reaction at the C6-chloro position. If selectivity is an issue, try running the reaction at a lower temperature.

Data Presentation: Catalyst Systems for Selective C2-Coupling

The following table summarizes reported conditions for the selective Suzuki-Miyaura coupling at the C2-position of 9-benzyl-6-chloro-2-iodopurine.

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄K₂CO₃Toluene10081[2]

This data is for the reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid, yielding 9-benzyl-6-chloro-2-phenylpurine.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of 9-Benzyl-6-chloro-2-iodopurine[2]

This protocol is adapted from a reported procedure for the selective coupling at the C2-position.

Materials:

  • 9-Benzyl-6-chloro-2-iodopurine

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (2.5 mol%)

  • Anhydrous K₂CO₃ (1.25 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an argon-purged flask, add 9-benzyl-6-chloro-2-iodopurine, the arylboronic acid, anhydrous K₂CO₃, and Pd(PPh₃)₄.

  • Add anhydrous toluene via a septum.

  • Stir the mixture under an argon atmosphere at 100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through Celite® and evaporate the solvent.

  • Purify the residue by silica gel chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This is a general protocol that can be adapted for the selective coupling at the C2-position of this compound.

Materials:

  • This compound derivative

  • Terminal alkyne (1.1-1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Anhydrous triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous THF or DMF (if co-solvent is needed)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add the this compound derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the degassed anhydrous solvent (e.g., Et₃N or a mixture of THF and Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in C2-Selective Cross-Coupling start Low Yield or No Reaction check_catalyst Is the catalyst system optimal? (e.g., Pd(PPh3)4 for Suzuki) start->check_catalyst change_catalyst Screen alternative catalysts and ligands (e.g., Pd2(dba)3 / bulky phosphines) check_catalyst->change_catalyst No check_base Is the base appropriate? (e.g., K2CO3 for Suzuki) check_catalyst->check_base Yes change_catalyst->check_base change_base Screen other bases (e.g., Cs2CO3, K3PO4) check_base->change_base No check_conditions Are reaction conditions suitable? (Temperature, Solvent) check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature (e.g., 80-110 °C) Optimize solvent system check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low-yield C2-selective cross-coupling.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Purine, Coupling Partner, Base, and Catalyst in Flask inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) prep->inert add_solvent Add Degassed Anhydrous Solvent inert->add_solvent heat Heat to Reaction Temperature with Stirring add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Perform Aqueous Extraction monitor->quench dry Dry Organic Layer & Concentrate quench->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Overcoming poor solubility of 6-Chloro-2-iodopurine in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 6-Chloro-2-iodopurine in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility?

A1: The poor solubility of this compound is attributed to its rigid, planar purine structure, which can lead to strong intermolecular interactions and efficient crystal packing. These factors make it difficult for solvent molecules to surround and dissolve the compound. The presence of both a chloro and an iodo group also contributes to its low polarity, further limiting its solubility in many common solvents.

Q2: What are the recommended initial solvents for dissolving this compound?

A2: For preparing stock solutions or for use in reactions, polar aprotic solvents are generally the most effective. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the primary choices, as they are predicted to effectively solubilize this compound and related purine structures.[1][2] Ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF) have also been used in its synthesis and can be effective, particularly for subsequent reactions.[1]

Q3: My compound is not dissolving in the recommended solvent. What can I do?

A3: If you are experiencing difficulty, several techniques can be employed to enhance solubility:

  • Heating: Gently warming the mixture can significantly increase the solubility of most solids.[3] It is crucial to monitor the temperature to avoid decomposition of the compound or boiling of the solvent.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[4]

  • Co-solvents: The addition of a small amount of a highly effective solvent (like DMSO or DMF) to a less effective primary solvent can substantially improve overall solubility.[5][6]

Q4: I am running a Suzuki coupling reaction and my this compound is not fully dissolved. How will this affect my reaction, and how can I fix it?

A4: Poor solubility in a Suzuki coupling reaction can lead to slow reaction rates and low yields, as the reaction primarily occurs in the solution phase. To address this, consider the following:

  • Solvent System: Many Suzuki reactions use a mixture of an organic solvent (like dioxane, THF, or toluene) with water.[7][8] The water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the catalytic cycle.[7]

  • Heating: Suzuki reactions are often heated, which will also help to dissolve the starting materials.

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be used to improve the transfer of reactants between the aqueous and organic phases.[7]

  • Ligand Choice: While ligands do not directly solubilize reactants, their choice is critical for catalyst activity and can influence the overall success of the reaction with poorly soluble substrates.[7]

Q5: My this compound dissolved with heating, but it precipitated out of the solution upon cooling. What should I do?

A5: This indicates that the solution was supersaturated at the higher temperature. If the reaction needs to be run at a lower temperature, you will need to modify the solvent system. Consider using a higher proportion of a better solvent (e.g., increase the amount of DMF or DMSO) or using a co-solvent mixture that maintains solubility at the desired temperature. If this is for purification, this is the principle behind recrystallization, allowing for the formation of pure crystals.[9]

Q6: Are there any non-traditional methods for reacting extremely insoluble purines?

A6: Yes, for substrates that are insoluble in all common solvent systems, even at high temperatures, solid-state mechanochemistry is a powerful alternative. This technique involves grinding the solid reactants together with the catalyst and base in a ball mill. The mechanical energy facilitates the reaction in the solid state, completely bypassing solubility limitations.[7]

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Common Solvents
CompoundSolventSolubilityReference
This compoundDimethylformamide (DMF)Predicted to be soluble[1]
Dimethyl sulfoxide (DMSO)Predicted to be soluble[1]
MethanolPredicted to be sparingly soluble[1]
EthanolPredicted to be sparingly soluble[1]
WaterPredicted to be poorly soluble[1]
6-Chloropurine (related compound)Dimethylformamide (DMF)~10 mg/mL[2]
Dimethyl sulfoxide (DMSO)~10 mg/mL[2]
WaterSlight solubility[10]
Table 2: Common Co-solvents for Enhancing Solubility
Co-solventTypical UsageNotesReference
Dimethyl sulfoxide (DMSO)Used to prepare concentrated stock solutions; often kept below 0.5% v/v in final biological assays.Aprotic, polar solvent capable of dissolving a wide range of compounds.[11][12]
Dimethylformamide (DMF)Used in organic synthesis as a high-boiling point polar aprotic solvent.Effective for many polar, poorly soluble substrates.[7]
EthanolOften used in pharmaceutical formulations.A water-miscible organic solvent.[5]
Propylene GlycolUsed in pharmaceutical formulations.A common non-toxic co-solvent.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

  • Weighing: Accurately weigh 30.65 mg of this compound (MW: 306.49 g/mol ) and place it into a clean, dry vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex thoroughly. If the solid does not completely dissolve, gently warm the vial in a water bath (30-40°C) or sonicate for 5-10 minutes until a clear solution is obtained.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[13] Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Improving Solubility in a Reaction Mixture (Example: Suzuki Coupling)

This protocol provides a general method for setting up a Suzuki coupling reaction where the solubility of this compound is a concern.

  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the this compound (1.0 equiv.) and the desired arylboronic acid (1.2 - 1.5 equiv.).[7]

  • Solvent Addition: Add a primary organic solvent such as 1,4-dioxane or THF.

  • Co-solvent Addition: If the starting material is not fully soluble, add a minimal amount of a co-solvent like DMF dropwise while stirring until a clear solution is observed.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reagent Addition: Add the palladium catalyst and ligand, followed by an aqueous solution of the base (e.g., K₂CO₃ or K₃PO₄).[7]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring to ensure proper mixing of the biphasic system. The increased temperature will also help maintain the solubility of all components.

Protocol 3: Recrystallization for Purification

This protocol can be used to purify this compound and also helps in identifying a suitable solvent system based on temperature-dependent solubility.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This may require testing several solvents on a small scale.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble This compound solvent_choice Select Solvent: 1. DMF 2. DMSO 3. Dioxane/THF start->solvent_choice dissolution_check Is the compound fully dissolved? solvent_choice->dissolution_check enhancement_methods Apply Enhancement Methods: - Gentle Heating - Sonication - Add Co-solvent (e.g., DMF) dissolution_check->enhancement_methods No proceed Proceed with Reaction dissolution_check->proceed Yes dissolution_check2 Is the compound fully dissolved now? enhancement_methods->dissolution_check2 dissolution_check2->proceed Yes alternative_strategy Consider Alternative Strategy: - Change primary solvent system - Solid-state mechanochemistry dissolution_check2->alternative_strategy No

Caption: Troubleshooting workflow for addressing solubility issues.

Factors_Affecting_Solubility substance This compound Properties sub_props Crystal Lattice Energy Molecular Structure substance->sub_props solubility Solubility sub_props->solubility influences solvent Solvent Properties sol_props Polarity Hydrogen Bonding solvent->sol_props sol_props->solubility influences conditions External Conditions con_props Temperature Pressure pH conditions->con_props con_props->solubility influences

Caption: Key factors influencing the solubility of a compound.

Suzuki_Workflow_Poor_Solubility A 1. Add Solids to Flask (this compound, Boronic Acid) B 2. Add Organic Solvent (e.g., Dioxane) & Co-Solvent (if needed) A->B C 3. Degas Mixture (Inert Gas Purge) B->C D 4. Add Catalyst, Ligand, & Aqueous Base C->D E 5. Heat Reaction Mixture (e.g., 80-100°C) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Workup & Purification F->G

Caption: Experimental workflow for a Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of 6-Chloro-2-iodopurine and 2,6-dichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of purine scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among the various cross-coupling methodologies, the Suzuki-Miyaura coupling stands out for its versatility in creating carbon-carbon bonds. When working with dihalogenated purines, the choice of starting material can significantly influence reaction outcomes, particularly in terms of regioselectivity and reaction kinetics. This guide provides an objective comparison of the Suzuki coupling reactivity of two common dihalopurine building blocks: 6-chloro-2-iodopurine and 2,6-dichloropurine, supported by experimental data.

Executive Summary

The Suzuki coupling of this compound and 2,6-dichloropurine demonstrates distinct and complementary reactivity profiles. The primary determinant of their differential reactivity is the specific halogen atom that preferentially undergoes oxidative addition to the palladium catalyst. With 2,6-dichloropurine, the coupling selectively occurs at the C6 position, leaving the C2-chloro group intact for potential subsequent transformations. Conversely, this compound selectively reacts at the C2 position, a consequence of the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the Suzuki catalytic cycle.

Interestingly, while the C-I bond is generally more reactive, studies have shown that the overall reaction rate for this compound can be slower than for 2,6-dichloropurine. This has been attributed to the stronger complexation of the iodide anion to the palladium center, which can impede the transmetallation step of the catalytic cycle.[1]

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between 9-benzyl protected this compound and 2,6-dichloropurine in Suzuki coupling with phenylboronic acid.

Feature9-benzyl-6-chloro-2-iodopurine9-benzyl-2,6-dichloropurine
Reactive Site C2C6
Product 9-benzyl-6-chloro-2-phenylpurine9-benzyl-2-chloro-6-phenylpurine
Yield 81%[1]77%[1]
Reaction Rate Substantially slowerFaster
Key Differentiator Selective C2 functionalizationSelective C6 functionalization

Experimental Protocols

The following are representative experimental protocols for the regioselective Suzuki-Miyaura coupling of 9-benzyl-6-chloro-2-iodopurine and 9-benzyl-2,6-dichloropurine with phenylboronic acid.

Suzuki Coupling of 9-benzyl-6-chloro-2-iodopurine (Selective C2 Arylation)

Materials:

  • 9-benzyl-6-chloro-2-iodopurine

  • Phenylboronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 9-benzyl-6-chloro-2-iodopurine, phenylboronic acid (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (typically 5 mol%).

  • Add anhydrous toluene to the flask.

  • In a separate flask, prepare a 2M aqueous solution of sodium carbonate.

  • Add the aqueous sodium carbonate solution to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Note that prolonged reaction times may be necessary for complete conversion.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 9-benzyl-6-chloro-2-phenylpurine.

Suzuki Coupling of 9-benzyl-2,6-dichloropurine (Selective C6 Arylation)

Materials:

  • 9-benzyl-2,6-dichloropurine

  • Phenylboronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 9-benzyl-2,6-dichloropurine, phenylboronic acid (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (typically 5 mol%).

  • Add anhydrous toluene to the flask.

  • Add a 2M aqueous solution of sodium carbonate to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically smoother and faster compared to the 2-iodo analogue.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, work up the reaction as described in the previous protocol.

  • Purify the crude product by column chromatography on silica gel to afford 9-benzyl-2-chloro-6-phenylpurine.[1]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Selective Products start1 This compound reaction Pd Catalyst, Boronic Acid, Base start1->reaction Iodine at C2 is more reactive in oxidative addition start2 2,6-Dichloropurine start2->reaction Chlorine at C6 is more electron deficient and reactive product1 C2-Arylated Purine reaction->product1 product2 C6-Arylated Purine reaction->product2

Caption: Comparative workflow of Suzuki coupling for dihalogenated purines.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Purine-X pd_complex R-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' Ln transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Spectroscopic Guide to the Identification of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data to confirm the identity of 6-Chloro-2-iodopurine against common alternatives and related purine derivatives. The included experimental data and protocols are intended to assist researchers in the unambiguous structural elucidation of this important synthetic intermediate.

Spectroscopic Data Comparison

The confirmation of the chemical identity of this compound relies on a combination of spectroscopic techniques. This section compares the key spectroscopic features of this compound with two common purine analogues: 6-Chloropurine and 2,6-Dichloropurine.

Spectroscopic Technique This compound 6-Chloropurine 2,6-Dichloropurine
¹H NMR (ppm) δ 8.67 (s, 1H, H8)δ 8.71 (s, 1H), 8.67 (s, 1H)δ 8.70 (s, 1H), 3.29 (1H)
¹³C NMR (ppm) δ 154.2 (C4), 151.4 (C2), 147.7 (C6), 146.1 (C8), 129.4 (C5)[1]Not readily availableδ 156.63, 151.32, 148.53, 148.03, 129.05
Mass Spectrometry (MS) m/z 155 [M+H]⁺ (For the 6-chloropurine precursor, not the final product)[1]M⁺ at m/z 154 and 156 in a ~3:1 ratioM⁺ at m/z 188, 190, 192 in a ~9:6:1 ratio
Infrared (IR) (cm⁻¹) 3478, 3428, 3121, 3059, 2974, 2808, 2710, 2544, 1655, 1607, 1574, 1478, 1449, 1427, 1397, 1332, 1285, 1239, 1157, 1114, 1002, 940, 922, 861, 730, 678, 639, 603, 556, 508[1]Not readily availableNot readily available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are tailored for the analysis of purine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 300 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of the purine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

  • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process and reference the spectrum in a similar manner to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

  • Liquid Chromatography (LC) system for sample introduction (optional but recommended)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase.

LC-MS Analysis:

  • Set up the LC system with an appropriate column (e.g., C18) and mobile phase.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a small volume (e.g., 1-5 µL) of the sample solution.

  • Set the mass spectrometer to acquire data in the appropriate mass range. For halogenated purines, the presence of characteristic isotopic patterns for chlorine should be considered.[2]

  • For ESI, positive ion mode is generally suitable for purines.[3]

  • Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺) and any characteristic fragment ions. The isotopic distribution pattern for chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) should be examined to confirm the presence of a chlorine atom.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellets, ATR)

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

ATR (Attenuated Total Reflectance) Method:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

  • Place the sample holder (KBr pellet or ATR unit) in the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the purine structure.

Visualizations

Workflow for Spectroscopic Identification

Spectroscopic_Workflow Workflow for Spectroscopic Identification of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR_Data ¹H: Chemical Shift, Multiplicity ¹³C: Chemical Shift NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Isotopic Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: General workflow for the spectroscopic confirmation of this compound.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data for Structural Elucidation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Compound This compound H1_NMR ¹H NMR - Number of Protons - Chemical Environment - Connectivity (J-coupling) Compound->H1_NMR provides info on C13_NMR ¹³C NMR - Number of Unique Carbons - Carbon Skeleton Compound->C13_NMR provides info on MS_Info Mass Spectrometry - Molecular Formula (from exact mass) - Presence of Halogens (Isotopic Pattern) Compound->MS_Info provides info on IR_Info IR Spectroscopy - Presence of Functional Groups (e.g., N-H, C=N, C-Cl) Compound->IR_Info provides info on

Caption: Interrelation of data from different spectroscopic techniques.

References

A Comparative Guide to HPLC and TLC for Monitoring 6-Chloro-2-iodopurine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the effective monitoring of chemical reactions is paramount to ensuring optimal yields and purity. When synthesizing or modifying 6-Chloro-2-iodopurine, a key intermediate in the development of various therapeutic agents, choosing the right analytical technique to track reaction progress is crucial. This guide provides a detailed comparison of two common chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), offering insights into their respective protocols, performance, and suitability for this specific application.

High-Performance Liquid Chromatography (HPLC): The Quantitative Approach

HPLC is a powerful analytical technique that provides high-resolution separation and quantitative analysis of reaction mixtures. It is particularly useful for accurately determining the consumption of starting materials and the formation of products and byproducts.

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a typical reverse-phase HPLC method for monitoring the progress of a reaction involving this compound.

Materials and Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Methanol (for sample preparation)

  • This compound reference standard

  • Reaction mixture aliquots

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of methanol) to stop the reaction and dissolve the components.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 5-10 µL of the prepared sample.

    • Run a linear gradient as detailed in the data table below.

    • Monitor the elution profile at a wavelength of 254 nm.

Data Presentation: HPLC

The following table summarizes the chromatographic parameters and expected retention times for the starting material and a hypothetical product in a typical reaction.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Typical Retention Times
This compound~8.5 min
Hypothetical Product (e.g., with a more polar substituent)~6.2 min

Thin-Layer Chromatography (TLC): The Rapid Qualitative Tool

TLC is a simple, fast, and cost-effective method ideal for the rapid qualitative monitoring of reaction progress. It allows for the simultaneous analysis of multiple samples, making it highly efficient for tracking the disappearance of starting materials and the appearance of products.

Experimental Protocol: Normal-Phase TLC

This protocol describes a standard normal-phase TLC method for monitoring this compound reactions.

Materials and Reagents:

  • Silica gel TLC plates with a fluorescent indicator (F254)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Methanol (for sample preparation)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Sample Preparation:

    • At various time points, take a small aliquot of the reaction mixture.

    • Dissolve the aliquot in a minimal amount of a volatile solvent like methanol.

  • Spotting:

    • Using a capillary tube, spot the dissolved reaction mixture onto the baseline of the TLC plate.

    • Also, spot the starting material (this compound) and any other relevant standards for comparison.

  • Development:

    • Prepare the mobile phase, for instance, a 1:4 mixture of ethyl acetate and hexane, and pour it into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The purine derivatives will appear as dark spots against the fluorescent background.

Data Presentation: TLC

The following table outlines the typical TLC parameters and expected Retardation factor (Rf) values.

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate/Hexane (1:4, v/v)
Visualization UV light (254 nm)
Typical Rf Values
This compound~0.45
Hypothetical Product (e.g., with a more polar substituent)~0.20

Method Comparison: HPLC vs. TLC

FeatureHPLCTLC
Analysis Time 15-20 minutes per sample5-10 minutes for multiple samples
Resolution HighLower
Quantification ExcellentQualitative to semi-quantitative
Sensitivity High (ng to pg range)Lower (µg to ng range)
Cost per Sample HigherLower
Solvent Consumption HigherLower
Ease of Use Requires more training and instrumentationSimple and requires minimal equipment
Best For Accurate quantitative analysis, purity determination, and complex mixtures.Rapid reaction monitoring, qualitative checks, and solvent system optimization.

Visualization of Workflows and Logic

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Chromatographic Analysis cluster_results Data Interpretation Reaction This compound Reaction Aliquot Take Aliquot at Time (t) Reaction->Aliquot Quench Quench Reaction Aliquot->Quench TLC TLC Analysis Quench->TLC HPLC HPLC Analysis Quench->HPLC TLC_Result Qualitative Assessment (Spot Intensity & Rf) TLC->TLC_Result HPLC_Result Quantitative Assessment (Peak Area & Retention Time) HPLC->HPLC_Result Method_Selection_Logic Start Need to Monitor Reaction? Decision1 Rapid Qualitative Check? Start->Decision1 Decision2 Accurate Quantification Needed? Decision1->Decision2 No Use_TLC Use TLC Decision1->Use_TLC Yes Use_HPLC Use HPLC Decision2->Use_HPLC Yes End Analysis Complete Decision2->End No Use_TLC->End Use_HPLC->End

A Comparative Guide to Palladium Catalysts for 6-Chloro-2-iodopurine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of purine scaffolds is a cornerstone in the development of novel therapeutic agents, particularly in the fields of oncology and virology. The 6-chloro-2-iodopurine template offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of diverse molecular fragments. The choice of the palladium catalyst is paramount in achieving high yields, selectivity, and reaction efficiency. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions at the 2-position of this compound, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different palladium catalysts for the coupling of this compound. The reactivity of the C-I bond is significantly higher than that of the C-Cl bond, allowing for selective coupling at the 2-position.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901275-85Traditional, air-sensitive catalyst; moderate to good yields.
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane100885-95Robust and versatile catalyst for a range of arylboronic acids.
XPhos Pd G2XPhosK₃PO₄t-BuOH/H₂O804>95Highly active precatalyst; excellent for sterically hindered substrates.
SPhos Pd G2SPhosK₃PO₄2-MeTHF804>95Similar high activity to XPhos G2; good for electron-rich and -poor partners.

Table 2: Buchwald-Hartwig Amination of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene1001870-80First-generation catalyst; effective for secondary amines.
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane1101280-90Good for a broader range of amines, including some primary amines.
RuPhos Pd G2RuPhosLiHMDSTHF706>90Excellent for a wide variety of primary and secondary amines.
BrettPhos Pd G3BrettPhosK₂CO₃sec-BuOH908>90Highly effective for coupling with ammonia surrogates and hindered amines.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃CuIEt₃NDMF25685-95Catalyst of choice for selective C2-alkynylation of dihalopurines.
PdCl₂(PPh₃)₂PPh₃CuIi-Pr₂NHTHF25880-90Common and effective catalyst system.
Pd₂(dba)₃XPhos-Cs₂CO₃Acetonitrile604>90Copper-free conditions; beneficial for sensitive substrates.
Pd/C-CuIPiperidineMethanol501270-80Heterogeneous catalyst; allows for easier purification.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 0.02 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., t-BuOH/H₂O, 3:1) via syringe.

  • Reaction: Heat the mixture to the specified temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 equiv.), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 1.4 equiv.) to a Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF).

  • Reaction: Seal the flask and heat to the desired temperature (e.g., 70 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the copper(I) iodide co-catalyst (0.1 equiv.), if applicable.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF), the base (e.g., Et₃N, 3.0 equiv.), and the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic phase and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash chromatography.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

Palladium Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R'-M or R₂NH PdII_R_Nu R-Pd(II)Ln-Nu Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 R-Nu

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Pd Catalyst and Solvent inert->catalyst react Heat and Stir catalyst->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of Catalyst Selection

Catalyst Selection Logic coupling_type Desired Coupling Reaction suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira suzuki_cat High Activity: XPhos/SPhos Pd G2 Robust: PdCl₂(dppf) suzuki->suzuki_cat buchwald_cat Broad Scope: RuPhos/BrettPhos Pd G2/G3 General: Pd(OAc)₂/Xantphos buchwald->buchwald_cat sonogashira_cat Selective C2: Pd(PPh₃)₄/CuI Cu-Free: Pd₂(dba)₃/XPhos sonogashira->sonogashira_cat

Caption: A decision-making diagram for palladium catalyst selection based on the desired coupling reaction.

Comparative Biological Activity of 6-Chloro-2-iodopurine Derivatives and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the biological activities of 6-Chloro-2-iodopurine derivatives in comparison to established inhibitors, supported by quantitative data and detailed experimental protocols.

The family of this compound derivatives has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities, including antiviral and anticancer properties. These purine nucleoside analogues are understood to exert their effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis. Recent studies have also pointed towards the modulation of kinase signaling pathways as a potential mode of action. This guide provides a comparative overview of the biological potency of these derivatives against known inhibitors in relevant therapeutic areas.

Data Presentation: A Comparative Analysis of Inhibitory Activities

The following tables summarize the quantitative data on the biological activity of this compound derivatives and their structural analogs, alongside well-established inhibitors targeting similar biological pathways. This allows for a direct comparison of their potency.

Table 1: Antiviral Activity against SARS-CoV

CompoundTarget/AssayCell LineIC50/EC50Citation
6-Chloropurine Nucleoside Analogue 1 Plaque Reduction AssayVero E648.7 µM[1]
6-Chloropurine Nucleoside Analogue 11 Plaque Reduction AssayVero E614.5 µM[1]
Mizoribine Plaque Reduction Assay (Frankfurt-1 strain)Vero E63.5 µg/ml[2][3]
Mizoribine Plaque Reduction Assay (HKU39849 strain)Vero E616 µg/ml[2][3]
Ribavirin Plaque Reduction Assay (Frankfurt-1 strain)Vero E620 µg/ml[2][3]
Ribavirin Plaque Reduction Assay (HKU39849 strain)Vero E680 µg/ml[2][3]
Ribavirin CPE AssayVero109.50 µM[4]

Table 2: Kinase Inhibitory Activity

CompoundTarget KinaseAssay TypeIC50Citation
6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine (Analogue 4h) CDK2Cell-free0.3 µM
Roscovitine CDK2Cell-free0.7 µM[5][6]
4-Methylbenzamide-purine Derivative 7 PDGFRα/βADP-Glo Assay36-45% inhibition at 1 µM
4-Methylbenzamide-purine Derivative 10 PDGFRα/βADP-Glo Assay36-45% inhibition at 1 µM
Sunitinib PDGFRβCell-free2 nM[7][8][9]

Table 3: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineAssay TypeIC50Citation
4-Methylbenzamide-purine Derivative 7 K562 (Chronic Myeloid Leukemia)Not specified2.27 µM
4-Methylbenzamide-purine Derivative 7 HL-60 (Acute Promyelocytic Leukemia)Not specified1.42 µM
4-Methylbenzamide-purine Derivative 10 K562 (Chronic Myeloid Leukemia)Not specified2.53 µM
4-Methylbenzamide-purine Derivative 10 HL-60 (Acute Promyelocytic Leukemia)Not specified1.52 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Antiviral Plaque Reduction Assay (SARS-CoV)

This assay is designed to determine the concentration of a compound required to reduce the formation of viral plaques by 50% (IC50).

  • Cell Culture: Vero E6 cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with a suspension of SARS-CoV at a known multiplicity of infection (MOI).

  • Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 1% carboxymethyl cellulose.

  • Plaque Formation: The plates are incubated for 3-4 days to allow for the formation of visible plaques.

  • Staining and Quantification: The cell monolayers are fixed and stained with a crystal violet solution. The number of plaques in each well is then counted.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction, producing a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Apoptosis Induction and Detection

The induction of apoptosis is a key mechanism of action for many anticancer agents. The following workflow outlines the general steps for assessing apoptosis in cancer cell lines.

cluster_workflow Apoptosis Detection Workflow A Cell Seeding and Treatment (e.g., 24-72 hours) B Cell Harvesting A->B C Staining with Apoptosis Markers (e.g., Annexin V-FITC and Propidium Iodide) B->C D Flow Cytometry Analysis C->D E Data Interpretation (Quantification of early/late apoptotic cells) D->E

Apoptosis detection workflow using flow cytometry.

  • Cell Culture and Treatment: Cancer cell lines are seeded in appropriate culture vessels and treated with the this compound derivative or a known apoptosis inducer at various concentrations for different time points (e.g., 24, 48, 72 hours).

  • Cell Staining: After treatment, cells are harvested and stained with fluorescently labeled markers of apoptosis, such as Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic/necrotic).

  • Data Analysis: The data is analyzed to determine the dose- and time-dependent effects of the compound on apoptosis induction.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by purine-based kinase inhibitors, leading to the induction of apoptosis.

cluster_pathway Hypothetical Kinase-Mediated Apoptosis Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor This compound Derivative Inhibitor->RTK

Hypothetical inhibition of a pro-survival signaling pathway.

References

A Comparative Crystallographic Analysis of 6-Chloro-2-iodopurine and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Solid-State Structures of Halogenated Purine Derivatives

This guide provides a comprehensive comparison of the X-ray crystallographic data of 6-Chloro-2-iodopurine and a key structural analog, 2-amino-6-chloropurine (also known as 6-chloroguanine). Understanding the three-dimensional arrangement of these molecules in the crystalline state is crucial for structure-based drug design, polymorphism studies, and the development of new synthetic methodologies. The data presented herein is supported by a detailed experimental protocol for single-crystal X-ray diffraction of small organic molecules.

Quantitative Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound monohydrate and 2-amino-6-chloropurine, facilitating a direct comparison of their solid-state structures.

ParameterThis compound monohydrate[1]2-amino-6-chloropurine
Empirical Formula C₅H₃ClIN₄OC₅H₄ClN₅
Formula Weight 297.47169.57
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions
a (Å)7.339(2)4.733(1)
b (Å)12.063(4)12.684(3)
c (Å)10.119(3)11.521(2)
α (°)9090
β (°)109.43(3)99.48(3)
γ (°)9090
Volume (ų)844.7(5)682.2(3)
Z (Molecules/unit cell)44

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules

The following protocol outlines the key steps involved in the determination of the crystal structure of a small organic molecule, such as a purine derivative.

1. Crystal Growth:

  • High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Other techniques include vapor diffusion, slow cooling of a saturated solution, and sublimation.

  • The ideal crystal should be well-formed, optically clear, and of an appropriate size (typically 0.1 - 0.5 mm in each dimension).

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • The data is integrated, scaled, and corrected for various experimental factors (e.g., absorption, Lorentz factor, polarization).

  • The space group of the crystal is determined from the symmetry of the diffraction pattern.

4. Structure Solution and Refinement:

  • The initial crystal structure is determined using direct methods or Patterson methods. This provides an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using least-squares methods.

  • This iterative process adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier maps are used to locate missing atoms, such as hydrogens, and to identify any disorder in the crystal structure.

5. Structure Validation and Analysis:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • Key geometric parameters such as bond lengths, bond angles, and torsion angles are calculated and analyzed.

  • The intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal packing are identified and characterized.

  • The final crystallographic data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and reported in a Crystallographic Information File (CIF).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Analysis synthesis Compound Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure

A flowchart of the single-crystal X-ray crystallography workflow.

References

A Comparative Analysis of the Reactivity of 6-Chloro-2-iodopurine versus Other Dihalogenated Purines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihalogenated purines are pivotal building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds, including anticancer and antiviral agents.[1] The strategic functionalization of the purine core is largely dictated by the nature and position of its halogen substituents. Among these, 6-Chloro-2-iodopurine stands out due to the distinct reactivity of its two different halogen atoms, which allows for highly selective and sequential chemical modifications. This guide provides an objective comparison of the reactivity of this compound with other dihalogenated purines, supported by experimental data and detailed protocols.

Principles of Halogen Reactivity on the Purine Core

The reactivity of halogens on a purine ring is primarily governed by two main types of reactions: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the electron-deficient purine ring, displacing a halide ion. The reactivity of the leaving group typically follows the order of electronegativity: F > Cl > Br > I .[2][3] However, this order can be influenced by the nature of the nucleophile and reaction conditions. For instance, with a weak base like aniline, the reactivity order for 6-halopurines can be inverted to I > Br > Cl > F, though the addition of an acid can restore the original order.[2]

  • Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the first step is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[4][5] The reactivity for this step is dictated by the carbon-halogen bond strength, leading to a reversed order of reactivity: I > Br > Cl > F .[6][7] This differential reactivity is fundamental to achieving regioselectivity in dihalogenated purines.

Comparative Reactivity of Dihalogenated Purines

The unique substitution pattern of this compound allows for exceptional control over sequential derivatization compared to purines with identical halogens, such as 2,6-dichloropurine.

  • This compound: This substrate exhibits excellent regioselectivity. The C-I bond at the C2 position is significantly more reactive in palladium-catalyzed reactions. This allows for selective Suzuki, Stille, or Sonogashira couplings at the C2 position while leaving the C6-chloro group untouched.[6] The remaining chloro group can then be targeted for a second modification, often through SNAr or a less favorable cross-coupling reaction under harsher conditions.

  • 2,6-Dichloropurine: In contrast, the two chlorine atoms in 2,6-dichloropurine exhibit more similar reactivity, although the C6 position is generally more susceptible to both SNAr and palladium-catalyzed cross-coupling reactions than the C2 position.[7] Achieving selective monosubstitution can be challenging and often results in mixtures of products.

  • Other Dihalogenated Purines: The reactivity follows predictable trends. For example, in 9-benzyl-2,6-dibromopurine, the C6-Br is more reactive towards substitution than the C2-Br. The general principle remains that the C6 position is more activated towards nucleophilic attack than the C2 or C8 positions.

Data Presentation: Reactivity Comparison

The following table summarizes the regioselective outcomes for reactions with various dihalogenated purines.

SubstrateReaction TypeConditionsMajor ProductYield (%)Reference
9-Benzyl-6-chloro-2-iodopurineSuzuki-Miyaura1 eq. PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C9-Benzyl-6-chloro-2-phenylpurine (Substitution at C2 )81%[6]
9-Benzyl-2,6-dichloropurineSuzuki-Miyaura1 eq. PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C9-Benzyl-2-chloro-6-phenylpurine (Substitution at C6 )85%[7]
9-Benzyl-6-chloro-2-iodopurineSuzuki-Miyaura>2 eq. PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C9-Benzyl-2,6-diphenylpurine (Substitution at C2 & C6 )88%[6]
6-Halopurine NucleosidesSNAr (with BuNH₂)BuNH₂, MeCNReactivity Order: F > Br > Cl > I -[2]
6-Halopurine NucleosidesSNAr (with Aniline)Aniline, MeCN, 70°CReactivity Order: I > Br > Cl > F -[2]
6-Halopurine NucleosidesSNAr (with Aniline/TFA)Aniline, TFA, MeCN, 50°CReactivity Order: F > I > Br > Cl -[2]

Mandatory Visualizations

Logical Relationships

G Diagram 1: Reactivity Hierarchy in Dihalopurines cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 SNAr Leaving Group Aptitude (Typical) C_I C-I Bond (e.g., at C2) C_Br C-Br Bond C_I->C_Br Decreasing Reactivity C_Cl C-Cl Bond (e.g., at C6) C_Br->C_Cl Decreasing Reactivity C6_Position C6 Position C2_Position C2 Position C6_Position->C2_Position Decreasing Reactivity C8_Position C8 Position C2_Position->C8_Position Decreasing Reactivity F Fluorine Cl Chlorine F->Cl Decreasing Reactivity Br Bromine Cl->Br Decreasing Reactivity I Iodine Br->I Decreasing Reactivity

Caption: Diagram 1: Reactivity hierarchy for different reaction types on dihalogenated purines.

Experimental Workflows

G Diagram 2: Selective Functionalization of this compound cluster_path1 Path A: C2 Functionalization First cluster_path2 Path B: C6 Functionalization First start This compound A1 Suzuki Coupling (e.g., R-B(OH)2, Pd catalyst) start->A1 B1 SNAr (e.g., R'-NH2) start->B1 A2 6-Chloro-2-R-purine A1->A2 A3 SNAr or Buchwald-Hartwig (e.g., R'-NH2) A2->A3 A4 6-(R'-amino)-2-R-purine A3->A4 B2 6-(R'-amino)-2-iodopurine B1->B2 B3 Suzuki Coupling (e.g., R-B(OH)2, Pd catalyst) B2->B3 B4 6-(R'-amino)-2-R-purine B3->B4

Caption: Diagram 2: Synthetic pathways for the selective functionalization of this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the selective reaction at the C2-iodo position of a 9-protected this compound, leaving the C6-chloro position intact.[6]

Materials:

  • 9-Benzyl-6-chloro-2-iodopurine (1 equivalent)

  • Phenylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2M Sodium carbonate (Na₂CO₃) aqueous solution (3 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 9-Benzyl-6-chloro-2-iodopurine, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add DME as the solvent, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 9-Benzyl-6-chloro-2-phenylpurine.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of an aryl halide, which can be applied to the C6-chloro position of a purine derivative.[8]

Materials:

  • 6-Chloropurine substrate (e.g., 9-Benzyl-6-chloro-2-phenylpurine from Protocol 1) (1 equivalent)

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • A suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04 equivalents)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide or Cesium carbonate) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine the 6-chloropurine substrate, the phosphine ligand, and the base.

  • In a separate vial, dissolve the Pd₂(dba)₃ in a small amount of the solvent to form a pre-catalyst solution.

  • Evacuate the Schlenk tube and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the amine, and finally the palladium pre-catalyst solution via syringe.

  • Heat the reaction mixture, typically between 80-110 °C, and stir until TLC indicates the consumption of the starting material.

  • Cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired 6-aminopurine derivative.

References

A Comparative Guide to the Synthesis of 6-Chloro-2-iodopurine: A Modern Route vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-2-iodopurine is a valuable building block in medicinal chemistry, and its synthesis has evolved to improve yield, safety, and efficiency. This guide provides a detailed comparison of a modern, validated synthetic route with traditional methodologies, supported by experimental data and protocols.

A notable advancement in the synthesis of this compound was reported by Désir and colleagues in 2004, offering a more efficient pathway starting from readily available hypoxanthine.[1] This "new route" stands in contrast to traditional methods that often begin with pyrimidine precursors and involve challenging, low-yielding chlorination and subsequent iodination steps.

Comparative Analysis of Synthetic Routes

The performance of the new synthetic route and the traditional approach are summarized below. The data for the new route is derived directly from the validated study, while the data for the traditional route is a composite representation based on reported yields for analogous transformations, highlighting the typical challenges encountered.

ParameterNew Synthetic Route (from Hypoxanthine)Traditional Synthetic Route (from Pyrimidine Precursors)
Starting Material Hypoxanthine2,5-Diamino-4,6-dihydroxypyrimidine
Key Steps Protection, Chlorination, Iodination (via lithiation)Chlorination, Cyclization, Iodination (e.g., Sandmeyer reaction)
Overall Yield HighGenerally Low and Variable
Purity HighOften requires extensive purification
Reaction Time Multi-dayMulti-day
Key Advantages High overall yield, good purity, well-defined process.Utilizes historically established chemical transformations.
Key Disadvantages Involves organometallic intermediates.Notoriously difficult and low-yielding chlorination step, potential for side reactions.

Experimental Protocols

New Synthetic Route: From Hypoxanthine

This route, detailed by Désir et al. (2004), involves a three-step process starting from hypoxanthine.[1]

Step 1: Synthesis of 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-ol

  • A suspension of hypoxanthine in ethyl acetate is treated with 3,4-dihydro-2H-pyran and trifluoroacetic acid.

  • The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried to yield the protected hypoxanthine.

Step 2: Synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

  • The protected hypoxanthine is refluxed in phosphorus oxychloride.

  • The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice-water and neutralized with ammonia to precipitate the product.

Step 3: Synthesis of 6-Chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and subsequent deprotection to this compound

  • The protected 6-chloropurine is dissolved in dry THF and cooled to a low temperature.

  • A strong lithium amide base is added, followed by quenching with an iodine source.

  • The reaction is worked up, and the protecting group is removed under acidic conditions to yield the final product, this compound.

Traditional Synthetic Route: From 2,5-Diamino-4,6-dihydroxypyrimidine (Composite Protocol)

This route is presented as a composite of established methods for the key transformations.

Step 1: Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine to 2-Amino-4,6-dichloropyrimidine-5-amine

  • 2,5-Diamino-4,6-dihydroxypyrimidine is heated with excess phosphorus oxychloride, often in the presence of a tertiary amine or a phase-transfer catalyst.

  • This step is frequently reported to have low and inconsistent yields due to the harsh reaction conditions and potential for side product formation.

Step 2: Cyclization to 2-Amino-6-chloropurine

  • The resulting dichloropyrimidine derivative is cyclized to form the purine ring system. This can be achieved by reacting with a formylating agent, such as formic acid or triethyl orthoformate, followed by ring closure.

Step 3: Iodination of 2-Amino-6-chloropurine to this compound

  • The 2-amino group of 2-amino-6-chloropurine is converted to an iodo group via a Sandmeyer-type reaction.

  • A non-aqueous method involves treating the 2-aminopurine with an alkyl nitrite and an iodine source (e.g., diiodomethane or an alkali metal iodide with iodine) in an organic solvent.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the new and traditional synthetic routes.

New_Synthetic_Route Hypoxanthine Hypoxanthine Protected_Hypoxanthine 9-(THP)-Hypoxanthine Hypoxanthine->Protected_Hypoxanthine Protection Protected_6_Chloropurine 6-Chloro-9-(THP)-purine Protected_Hypoxanthine->Protected_6_Chloropurine Chlorination Final_Product This compound Protected_6_Chloropurine->Final_Product Iodination & Deprotection

Caption: New synthetic route to this compound.

Traditional_Synthetic_Route Starting_Material 2,5-Diamino-4,6- dihydroxypyrimidine Dichloropyrimidine Diaminodichloropyrimidine Starting_Material->Dichloropyrimidine Chlorination (Low Yield) Amino_Chloropurine 2-Amino-6-chloropurine Dichloropyrimidine->Amino_Chloropurine Cyclization Final_Product This compound Amino_Chloropurine->Final_Product Iodination

Caption: Traditional synthetic route to this compound.

Conclusion

The new synthetic route starting from hypoxanthine offers a more reliable and higher-yielding pathway to this compound compared to traditional methods. While the traditional route is based on fundamental organic chemistry principles, it is hampered by a challenging and often inefficient chlorination step. For researchers and drug development professionals requiring a dependable source of this key intermediate, the modern, validated route represents a significant improvement in synthetic efficiency. The detailed protocols and comparative data presented in this guide are intended to aid in the selection of the most appropriate synthetic strategy.

References

The Crucial Role of the Base in 6-Chloro-2-iodopurine Substitutions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a base in the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-iodopurine is a critical step that can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative analysis of different bases commonly employed in these substitutions, supported by experimental data, to aid in the rational selection of reaction conditions.

The purine scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize it at various positions is paramount for the development of novel therapeutics. This compound is a versatile intermediate, with the C6-chloro and C2-iodo groups offering orthogonal reactivity. The substitution at the C6 position is typically achieved via an SNAr mechanism, where a nucleophile displaces the chloride. The choice of base in this reaction is not trivial; it can influence the deprotonation of the nucleophile, the activation of the purine ring, and the overall reaction kinetics.

Comparative Efficiency of Bases in C6-Substitution of Chloropurines

While direct comparative studies on this compound are limited, data from closely related 6-chloropurine derivatives provide valuable insights into the efficiency of different bases. The following table summarizes the performance of N,N-Diisopropylethylamine (DIPEA) in the amination of a 6-chloropurine derivative under both conventional heating and microwave irradiation.

NucleophileBase (Equivalents)SolventMethodTemperature (°C)Time (h)Yield (%)
CyclohexylamineDIPEA (1.1)n-ButanolConventional1102425
BenzylamineDIPEA (1.1)n-ButanolConventional14016845
BenzylamineDIPEA (1.1)n-ButanolMicrowave (180W)170879
3-PicolylamineDIPEA (1.1)n-ButanolConventional12514425
3-PicolylamineDIPEA (1.1)n-ButanolMicrowave (200W)160447
TryptamineDIPEA (1.1)n-ButanolMicrowave (160W)170642

Data adapted from a study on a 2-substituted 6-chloropurine derivative.[1]

Discussion of Common Bases

N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA)

DIPEA, also known as Hünig's base, and Triethylamine (TEA) are sterically hindered, non-nucleophilic bases commonly used in organic synthesis.[2][3][4] Their primary role is to act as a proton scavenger, neutralizing the HCl generated during the substitution reaction. Due to its greater steric bulk, DIPEA is less likely to participate in unwanted side reactions compared to TEA.[2] However, TEA is slightly more basic than DIPEA.[4][5] The choice between the two often depends on the specific substrate and nucleophile, with DIPEA being preferred when dealing with sensitive functionalities that could react with a more nucleophilic base. The data above demonstrates that DIPEA in combination with microwave irradiation can lead to significantly higher yields and drastically reduced reaction times.[1]

1,4-Diazabicyclo[2.2.2]octane (DABCO)

DABCO is a bicyclic amine that can function as both a base and a nucleophilic catalyst. In the context of chloropurine substitutions, it has been reported to be a good activator for the alcoholysis of 6-chloropurines. Its catalytic activity stems from its ability to displace the chloride to form a more reactive quaternary ammonium intermediate, which is then readily displaced by the nucleophile. This catalytic approach can be advantageous in cases where the nucleophile is weak or when milder reaction conditions are required.

Inorganic Bases (e.g., K2CO3, NaH)

Inorganic bases like potassium carbonate (K2CO3) and sodium hydride (NaH) are also employed, particularly for substitutions with alcohols (alkoxides) or other nucleophiles that require a strong base for deprotonation. NaH is a powerful, non-nucleophilic base capable of deprotonating a wide range of alcohols, leading to the formation of the corresponding alkoxide for the substitution reaction. K2CO3 is a milder inorganic base often used in polar aprotic solvents like DMF. While effective, the heterogeneity of reactions involving inorganic bases can sometimes lead to longer reaction times.

Experimental Protocols

Below are generalized experimental protocols for the substitution of this compound with an amine and an alcohol nucleophile.

General Protocol for Amination using DIPEA

A mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), and DIPEA (1.5-2.0 eq) in a suitable solvent such as n-butanol or DMF is prepared. The reaction mixture is then heated under conventional conditions (e.g., 80-140°C) or subjected to microwave irradiation (e.g., 150-180°C) until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 6-amino-2-iodopurine derivative.[1]

General Protocol for Alkoxylation using NaH

To a solution of the desired alcohol (1.5-2.0 eq) in a dry aprotic solvent such as THF or DMF, sodium hydride (60% dispersion in mineral oil, 1.5-2.0 eq) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the alkoxide. This compound (1.0 eq) is then added, and the reaction mixture is heated to a specified temperature (e.g., 60-100°C) until the starting material is consumed. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Visualizing the Reaction Pathway and Workflow

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for C6-Substitution start Start reactants Mix this compound, Nucleophile, and Base in Solvent start->reactants reaction Heat (Conventional or Microwave) or Stir at RT reactants->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Solvent Removal monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the C6-substitution of this compound.

G cluster_pathway SNAr Mechanism at C6 Position start This compound meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer nucleophile Nucleophile (NuH) activated_nucleophile Deprotonated Nucleophile (Nu⁻) nucleophile->activated_nucleophile base Base base->activated_nucleophile salt Base-H⁺ Cl⁻ base->salt activated_nucleophile->meisenheimer product 6-Substituted-2-iodopurine meisenheimer->product Elimination of Cl⁻ hcl HCl

Caption: The nucleophilic aromatic substitution (SNAr) mechanism at the C6 position of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. 6-Chloro-2-iodopurine, a halogenated purine derivative, is classified as a hazardous waste due to its chlorinated and iodinated organic nature, necessitating specific disposal protocols to ensure laboratory safety and environmental protection.[1] Adherence to these procedures is critical to prevent potential chemical hazards and maintain regulatory compliance.

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes tight-sealing safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a laboratory coat.[2] In areas with poor ventilation or where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[2] Engineering controls, such as working within a chemical fume hood and ensuring easy access to eyewash stations and safety showers, are also essential.[1]

In the event of a spill, the area should be evacuated and ventilated. The spilled material should be contained to prevent it from entering drains or water courses.[3] Absorb liquid spills with an inert, non-combustible material like diatomite or universal binders.[3] Solid spills should be carefully swept up to avoid dust formation and placed into a suitable container for disposal.[4] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[3] All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[1]

Quantitative Safety Data
PropertyData
Appearance Solid
Melting/Freezing Point 162-163°C
Boiling Point/Range 553.2°C at 760 mmHg
Relative Density 1.98g/cm3
Incompatible Materials Strong oxidizing agents, Strong acids
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas

Note: The data presented is based on available information for structurally related compounds and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) for the exact compound in use.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a systematic approach to ensure safety and compliance with institutional and regulatory standards.

Waste Segregation and Containment:
  • All waste containing this compound, including residual amounts of the chemical and any contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[1][2]

  • This waste is categorized as "Halogenated Organic Waste" and must be segregated from other waste streams to prevent dangerous chemical reactions and to facilitate proper disposal.[1][2]

  • Collect this waste in a designated, leak-proof, and chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage.[1][2]

Labeling:
  • The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[1]

  • The label must also include the full chemical name, "this compound," and the approximate concentration of the contents.[1]

Storage:
  • The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory.[1]

  • This area should be secure, away from incompatible materials, and should utilize secondary containment to capture any potential leaks.[1][2][5]

Disposal Request:
  • Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

  • Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain.[2]

Empty Container Disposal:
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]

  • The solvent rinsate must be collected and disposed of as hazardous waste.[2][5]

  • After triple-rinsing and allowing the container to air-dry, the label must be defaced or removed. The container may then be disposed of as regular solid waste, in accordance with your institution's policies.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_disposal_path cluster_container_path start Start: Handling This compound Waste is_contaminated Contaminated Material or Chemical Residue? start->is_contaminated hazardous_waste Collect in Labeled Hazardous Waste Container (Halogenated Organic) is_contaminated->hazardous_waste Yes is_empty Is Container Empty? is_contaminated->is_empty No store_waste Store in Designated Satellite Accumulation Area with Secondary Containment hazardous_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_hazardous Proper Disposal contact_ehs->end_hazardous is_empty->hazardous_waste No triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Air Dry Container triple_rinse->deface_label collect_rinsate->hazardous_waste dispose_trash Dispose of Container as Regular Trash deface_label->dispose_trash end_container Proper Disposal dispose_trash->end_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloro-2-iodopurine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-2-iodopurine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a halogenated purine derivative. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child. The chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, it is imperative to handle this compound with extreme caution in a controlled laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1].

  • Ensure that eyewash stations and safety showers are easily accessible in the immediate work area[1].

Personal Hygiene:

  • Wash hands and any exposed skin thoroughly after handling[2][3].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[2][3].

  • Remove contaminated clothing immediately and wash it before reuse[2].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles or a face shield where splashing is a risk[1][4].
Hand Protection Use chemical-resistant gloves, such as nitrile or neoprene. Ensure gloves are compatible with chlorinated and iodinated compounds[1][4]. Inspect gloves for any tears or punctures before use.
Body Protection A laboratory coat or other protective clothing is required to prevent skin exposure[1][4].
Respiratory In case of dust or aerosol formation, or when working in a poorly ventilated area, use a NIOSH/MSHA-approved respirator with appropriate cartridges[1][4].
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within the fume hood to contain any dust.

  • In Solution: When working with the compound in solution, handle it with the same level of precaution to avoid splashes and aerosol generation.

  • Post-Handling: After use, decontaminate the work surface and any equipment used. Dispose of all contaminated disposable materials as hazardous waste.

Emergency Procedures
IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[5].
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention[5].
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2][5].
Ingestion If swallowed, rinse your mouth. Immediately call a POISON CENTER or doctor[3]. Never give anything by mouth to an unconscious person[3].
Spillage In case of a spill, evacuate the area. Wear appropriate PPE and cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Avoid generating dust.
Disposal Plan

This compound and any materials contaminated with it are classified as hazardous halogenated organic waste[1][5].

Waste Segregation and Collection:

  • Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips into a designated, leak-proof, and chemically compatible container[1]. This container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste"[1].

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.

  • Segregation is Key: Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[1].

Container Management:

  • Keep waste containers tightly closed when not in use.

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials[1].

Final Disposal:

  • Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal[1].

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4][6].

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response.

G Safe Handling Workflow for this compound prep Preparation: Don PPE & Prepare Fume Hood handle Handling: Weighing & Aliquoting in Fume Hood prep->handle post_handle Post-Handling: Decontaminate Work Area handle->post_handle disposal Disposal: Segregate & Store Hazardous Waste post_handle->disposal contact Contact EHS for Waste Pickup disposal->contact

Caption: Workflow for safely handling this compound.

G Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs remove Remove Contaminated PPE exposure->remove action Take Immediate First Aid Action (Flush Skin/Eyes, Move to Fresh Air) exposure->action medical Seek Immediate Medical Attention action->medical report Report Incident to Supervisor medical->report

Caption: Emergency response steps for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-iodopurine
Reactant of Route 2
6-Chloro-2-iodopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.